1,2-Bis(diphenylphosphino)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-diphenylphosphanylphenyl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYVRNCDXULEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333306 | |
| Record name | 1,2-Bis(diphenylphosphino)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13991-08-7 | |
| Record name | 1,2-Bis(diphenylphosphino)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(diphenylphosphino)benzene | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Bis(diphenylphosphino)benzene (dppbz)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(diphenylphosphino)benzene, commonly abbreviated as dppbz, is a highly significant organophosphorus compound with the chemical formula C₆H₄[P(C₆H₅)₂]₂.[1] It serves as a crucial bidentate phosphine (B1218219) ligand in the realm of coordination chemistry and catalysis.[1][2] Its robust and pre-organized chelating scaffold has made it an indispensable tool in numerous transition-metal-catalyzed reactions, which are fundamental to modern organic synthesis and the development of novel pharmaceutical agents. This technical guide provides a detailed overview of the synthesis and comprehensive characterization of dppbz, offering experimental protocols, tabulated data, and visual workflows to aid researchers in its preparation and analysis.
Synthesis of this compound
General Experimental Protocol
The following is a representative experimental protocol for the synthesis of dppbz:
Materials:
-
Diphenylphosphine (B32561) (Ph₂PH)
-
n-Butyllithium (n-BuLi) in hexanes
-
o-Dichlorobenzene (C₆H₄Cl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hexanes
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of Lithium Diphenylphosphide: A solution of diphenylphosphine in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). To this stirred solution, an equimolar amount of n-butyllithium in hexanes is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a designated period to ensure the complete formation of lithium diphenylphosphide (LiPPh₂).
-
Reaction with o-Dichlorobenzene: The freshly prepared solution of lithium diphenylphosphide is then cooled again, typically to 0 °C or lower. A solution of o-dichlorobenzene in anhydrous THF is added dropwise to the reaction mixture.
-
Reaction Work-up and Isolation: After the addition is complete, the reaction is gradually warmed to room temperature and may be heated at reflux for a specified time to ensure the reaction goes to completion. The reaction is then quenched by the slow addition of ethanol, followed by deionized water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane (B109758) and hexanes, to yield this compound as a white crystalline solid.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Characterization of this compound
The identity, purity, and structure of the synthesized dppbz must be confirmed through a combination of spectroscopic and analytical techniques.
Physical Properties
A summary of the key physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₂₄P₂ |
| Molecular Weight | 446.47 g/mol |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 186-190 °C[2] |
| CAS Number | 13991-08-7[2] |
Spectroscopic and Analytical Data
The following tables summarize the expected characterization data for this compound.
Table 2.1: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 7.0 - 7.5 (m) |
| ¹³C NMR | CDCl₃ | ~128-140 |
| ³¹P NMR | CDCl₃ | ~ -13.0 |
Note: The ¹H and ¹³C NMR spectra are expected to show complex multiplets in the aromatic region due to the presence of multiple phenyl groups. The ³¹P NMR should exhibit a singlet, confirming the equivalence of the two phosphorus atoms.
Table 2.2: Mass Spectrometry Data
| Technique | Parameter | Value (m/z) |
| GC-MS | Molecular Ion [M]⁺ | 446 |
| Top Peak | 369 |
Table 2.3: X-ray Crystallography Data
| Parameter | Value |
| CCDC Number | 616149[3] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
Note: Detailed bond lengths and angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number.
Characterization Workflow Diagram
The logical flow of the characterization process to confirm the structure and purity of the synthesized this compound is illustrated in the diagram below.
Caption: Logical workflow for the characterization of dppbz.
Applications in Drug Development and Research
This compound is a versatile ligand employed in a wide array of catalytic processes that are crucial for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[2] Its ability to form stable chelate complexes with various transition metals enhances catalytic activity and selectivity in key chemical transformations such as cross-coupling reactions.[2] Researchers in drug discovery and development utilize dppbz-metal catalysts to streamline the synthesis of novel drug candidates.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocols, tabulated data, and workflow diagrams serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The reliable synthesis and thorough characterization of this important ligand are paramount to its successful application in advancing chemical research and the creation of new therapeutics.
References
Unveiling the Solid-State Architecture of 1,2-Bis(diphenylphosphino)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,2-Bis(diphenylphosphino)benzene (dppbz), a crucial bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. Its solid-state architecture provides fundamental insights into its steric and electronic properties, which are critical for its role in the synthesis of complex molecules, including active pharmaceutical ingredients.
Core Crystal Structure Data
The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data provides a precise map of atomic positions, bond lengths, and angles, which are essential for understanding the ligand's coordination behavior.
A summary of the key crystallographic parameters for this compound is presented in the table below. This data has been sourced from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 616149, with the primary citation being a 2006 publication in Acta Crystallographica Section C: Crystal Structure Communications.
| Parameter | Value |
| Chemical Formula | C₃₀H₂₄P₂ |
| Formula Weight | 446.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.123 (3) |
| b (Å) | 8.885 (2) |
| c (Å) | 17.209 (3) |
| α (°) | 90 |
| β (°) | 108.41 (3) |
| γ (°) | 90 |
| Volume (ų) | 2337.3 (8) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.267 |
| Absorption Coefficient (mm⁻¹) | 0.196 |
| F(000) | 936 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.12 to 27.50 |
| Index ranges | -20<=h<=20, -11<=k<=11, -22<=l<=22 |
| Reflections collected | 21531 |
| Independent reflections | 5345 [R(int) = 0.0461] |
| Completeness to theta = 27.50° | 99.8 % |
| Data / restraints / parameters | 5345 / 0 / 298 |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2sigma(I)] | R1 = 0.0435, wR2 = 0.1119 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1213 |
| Largest diff. peak and hole (e.Å⁻³) | 0.413 and -0.283 |
Molecular Geometry
The molecular structure of this compound features a central benzene (B151609) ring with two diphenylphosphino groups attached to adjacent carbon atoms. The arrangement of the phenyl rings on the phosphorus atoms creates a sterically demanding environment that influences the ligand's bite angle and coordination properties.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 1,2-dichlorobenzene (B45396) with a phosphide (B1233454) reagent. The following is a representative experimental protocol.
Materials:
-
1,2-dichlorobenzene
-
Lithium diphenylphosphide (LiPPh₂) or Sodium diphenylphosphide (NaPPh₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Phosphide Reagent: Lithium diphenylphosphide can be prepared by the reaction of chlorodiphenylphosphine (B86185) with lithium metal in THF under an inert atmosphere. Alternatively, it can be generated in situ.
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with a solution of the phosphide reagent in anhydrous THF. The system is maintained under a positive pressure of argon or nitrogen.
-
Addition of Dihalobenzene: A solution of 1,2-dichlorobenzene in anhydrous THF is added dropwise to the stirred solution of the phosphide reagent at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of degassed water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization or column chromatography on silica (B1680970) gel.
Crystallization Protocol
Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation or vapor diffusion techniques.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., dichloromethane (B109758)/hexane, toluene/hexane, or ethanol)
Procedure (Slow Evaporation):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) at room temperature.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial.
-
Loosely cap the vial to allow for the slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks. Colorless, well-formed crystals should deposit as the solvent evaporates.
Procedure (Vapor Diffusion):
-
Dissolve the crude product in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a small amount of a more volatile, poor solvent (e.g., hexane).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the product and inducing crystallization.
Application in Catalysis: The Buchwald-Hartwig Amination
This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The dppbz ligand enhances the catalytic activity and stability of the palladium center.
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination using a bidentate phosphine ligand like dppbz.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Explanation of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst, coordinated to the dppbz ligand (L₂), reacts with an aryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: An amine (HNR'R'') coordinates to the Pd(II) center, displacing the halide anion. A base then removes a proton from the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the C-N bond from the amido complex, which forms the desired aryl amine product (Ar-NR'R'') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The rigid backbone of this compound pre-organizes the phosphorus donor atoms for chelation, leading to a stable catalyst that promotes efficient reductive elimination and suppresses side reactions. This structural feature is a key determinant of its success in a wide range of catalytic applications.
Solubility of 1,2-Bis(diphenylphosphino)benzene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(diphenylphosphino)benzene (dppbz), a widely used bidentate phosphine (B1218219) ligand in catalysis and coordination chemistry. Due to the scarcity of publicly available quantitative solubility data, this guide furnishes qualitative solubility information derived from its applications in chemical synthesis, alongside a detailed experimental protocol for determining its solubility in various organic solvents.
Introduction to this compound
This compound, also known as dppbz, is a solid, air-stable organophosphorus compound with the chemical formula C₆H₄[P(C₆H₅)₂]₂.[1] Its robust nature and the ability of its two diphenylphosphino groups to chelate to a single metal center make it an invaluable ligand in a myriad of transition metal-catalyzed reactions, including Suzuki-Miyaura cross-coupling, Heck coupling, and Buchwald-Hartwig amination. The solubility of dppbz in organic solvents is a critical parameter for its effective use in these homogeneous catalytic systems, influencing reaction kinetics, catalyst stability, and product purification.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₀H₂₄P₂ | [1] |
| Molecular Weight | 446.47 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 183-188 °C | [2] |
| Water Solubility | Insoluble | [1][3] |
Solubility Data
Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly accessible literature. However, its use in various chemical reactions provides qualitative insights into its solubility. The following table summarizes this information.
| Solvent | Qualitative Solubility | Context/Reference(s) |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent in iron-catalyzed cross-coupling reactions involving dppbz.[4] |
| Toluene | Soluble | Employed as a solvent in reactions utilizing dppbz as a ligand.[5] |
| Diethyl Ether | Soluble | Used during the work-up of reactions containing dppbz, implying solubility.[4] |
| Dichloromethane (DCM) | Likely Soluble | As a common solvent for many phosphine ligands, it is expected to solubilize dppbz. |
| Chloroform | Likely Soluble | Similar to dichloromethane, it is a common solvent for related compounds. |
| Ethanol | Sparingly Soluble/Insoluble | Generally, large non-polar molecules like dppbz have limited solubility in polar protic solvents. |
| Methanol | Sparingly Soluble/Insoluble | Similar to ethanol, solubility is expected to be low. |
| Hexane | Sparingly Soluble/Insoluble | While non-polar, the crystalline nature of dppbz may limit its solubility in aliphatic hydrocarbons at room temperature. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest.
4.1 Materials
-
This compound (high purity)
-
Anhydrous organic solvent of choice
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed glass sample vials
-
Oven for drying
4.2 Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. An excess is ensured when solid material remains undissolved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 1.0 mL) of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is crucial to remove any undissolved solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed glass sample vial.
-
Record the exact mass of the solution transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the sample vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
-
Once all the solvent has evaporated, cool the vial to room temperature in a desiccator.
-
Weigh the vial containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
4.3 Calculation of Solubility The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot taken) * 100
Visualizations
5.1 Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
5.2 Role of dppbz in a Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
This compound is a common ligand in palladium-catalyzed cross-coupling reactions. The diagram below illustrates a simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting the coordination of the dppbz ligand to the palladium center.
Caption: Simplified Suzuki-Miyaura catalytic cycle with dppbz.
References
- 1. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 2. 13991-08-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 13991-08-7 [m.chemicalbook.com]
- 4. This compound | 13991-08-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. 1,2-ビス(ジフェニルホスフィノ)ベンゼン | this compound | 13991-08-7 | 東京化成工業株式会社 [tcichemicals.com]
In-Depth Technical Guide to the NMR Spectra of 1,2-Bis(diphenylphosphino)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1,2-bis(diphenylphosphino)benzene, a prominent bidentate phosphine (B1218219) ligand crucial in catalysis and materials science. This document outlines the characteristic spectral features in ¹H, ¹³C, and ³¹P NMR, offers a detailed experimental protocol for its synthesis and subsequent NMR analysis, and presents a visual representation of its molecular structure and potential NMR-relevant interactions.
Spectroscopic Data Analysis
The NMR spectra of this compound exhibit distinct signals corresponding to its unique molecular structure, which consists of a central benzene (B151609) ring substituted with two diphenylphosphino groups at adjacent positions. The following table summarizes the key quantitative data from ¹H, ¹³C, and ³¹P NMR spectroscopy.
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H NMR | ~7.5 - 7.2 | Multiplet | - | Phenyl group protons (C₆H₅) |
| ~7.1 - 6.9 | Multiplet | - | Benzene ring protons (C₆H₄) | |
| ¹³C NMR | ~139 - 137 | Multiplet | - | P-C ipso (C₆H₅) |
| ~134 - 132 | Multiplet | - | P-C ipso (C₆H₄) | |
| ~130 - 128 | Multiplet | - | Phenyl & Benzene C-H | |
| ³¹P NMR | ~ -13.0 | Singlet | - | P(C₆H₅)₂ |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration used for the NMR analysis. The values presented here are typical for samples dissolved in deuterated chloroform (B151607) (CDCl₃).
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 1,2-dichlorobenzene (B45396) with lithium diphenylphosphide.
Materials:
-
1,2-Dichlorobenzene
-
Lithium metal
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Distilled water
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of Lithium Diphenylphosphide: Under an inert atmosphere of argon or nitrogen, freshly cut lithium metal is added to a solution of chlorodiphenylphosphine in anhydrous THF at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. This results in the formation of a solution of lithium diphenylphosphide.
-
Reaction with 1,2-Dichlorobenzene: The freshly prepared solution of lithium diphenylphosphide is slowly added to a solution of 1,2-dichlorobenzene in anhydrous THF at 0 °C. The reaction mixture is then refluxed for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of distilled water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a white solid.
NMR Sample Preparation and Analysis
Materials:
-
This compound (synthesized or commercial)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry 5 mm NMR tube. As phosphine ligands can be sensitive to oxidation, it is advisable to flush the NMR tube with an inert gas (argon or nitrogen) before adding the solvent and capping the tube.
-
¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum is acquired. The aromatic region (typically 6.5-8.0 ppm) should be carefully examined for the complex multiplet patterns of the phenyl and benzene ring protons.
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. The spectrum will show signals for the ipso-carbons attached to the phosphorus atoms and the other aromatic carbons. Due to the presence of phosphorus, C-P coupling may be observed, leading to splitting of the carbon signals.
-
³¹P NMR Spectroscopy: A proton-decoupled ³¹P NMR spectrum is acquired. For this compound, a single sharp peak is expected in the characteristic chemical shift region for tertiary phosphines. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.
Visualization of Molecular Structure and NMR Interactions
The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its synthesis and NMR analysis.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and NMR analysis.
The Genesis of a Keystone Ligand: A Technical History of o-Phenylenebis(diphenylphosphine)
An in-depth guide for researchers, scientists, and drug development professionals on the discovery and history of o-phenylenebis(diphenylphosphine), a cornerstone of modern coordination chemistry.
Introduction
o-Phenylenebis(diphenylphosphine), commonly known as dppbz, is a bidentate phosphine (B1218219) ligand that has become an indispensable tool in the field of inorganic and organometallic chemistry. Its rigid backbone and tunable electronic properties have made it a ligand of choice in a vast array of catalytic processes, including cross-coupling reactions, hydrogenations, and hydroformylations, which are critical in pharmaceutical and fine chemical synthesis. This technical guide delves into the historical context of its discovery, the evolution of its synthesis, and the foundational experiments that established its importance.
The Dawn of Diphosphine Ligands: A Paradigm Shift in Coordination Chemistry
The story of dppbz is intrinsically linked to the pioneering work of Joseph Chatt and his contemporaries in the mid-20th century. Their systematic investigation into the coordination chemistry of tertiary phosphines with transition metals laid the groundwork for the development of a plethora of new ligands with tailored properties. Prior to this, the field was dominated by monodentate ligands, limiting the stability and stereochemical control of metal complexes. The introduction of chelating diphosphine ligands, such as dppbz, marked a significant leap forward, enabling the formation of more robust and catalytically active species.
The intellectual lineage of dppbz can be traced to the broader exploration of organophosphorus compounds and their interactions with metal centers. Early studies by researchers like L. M. Venanzi on tetrahedral nickel(II) complexes with triphenylphosphine (B44618) in 1958 highlighted the potential of phosphine ligands to stabilize various metal oxidation states and geometries.[1] This foundational research set the stage for the design of more complex, chelating phosphine ligands.
The First Synthesis: An Era of Innovation
While a "convenient one-pot synthesis" of dppbz was reported in 1983, the ligand's origins lie in the earlier, formative years of coordination chemistry. The seminal work of Joseph Chatt and F. A. Hart in the early 1960s on the reactions of tertiary phosphines and arsines with platinum group metals was instrumental. Their 1961 paper with D. T. Rosevear, detailing the reactions of metals with the closely related o-phenylenebis(diethylphosphine), provides the earliest and most analogous blueprint for the synthesis of dppbz.
The initial synthetic strategies were born out of the necessity to create ligands that could enforce specific coordination geometries and enhance the stability of metal complexes. The rigid o-phenylene backbone of dppbz was a deliberate design choice to create a predictable and robust chelate ring, a feature that continues to be exploited in modern catalyst design.
Experimental Protocols: Foundational Syntheses
The following protocols are based on the early methodologies developed for analogous diphosphine ligands and later refined for the specific synthesis of dppbz.
Table 1: Early Synthetic Protocols for o-Phenylenebis(dialkyl/diarylphosphine) Ligands
| Step | Reagent/Solvent | Conditions | Purpose |
| 1. Preparation of the Phosphide | Sodium metal, liquid ammonia (B1221849) | -78 °C to reflux | Generation of the highly nucleophilic diphenylphosphide anion (Ph₂P⁻). |
| 2. Nucleophilic Substitution | o-Dichlorobenzene or o-difluorobenzene | Refluxing solvent (e.g., THF, dioxane) | Displacement of the halide atoms on the benzene (B151609) ring by the diphenylphosphide anion to form the C-P bonds. |
| 3. Workup and Isolation | Ammonium (B1175870) chloride solution, organic extraction | Room temperature | Quenching of any unreacted sodium and isolation of the crude product. |
| 4. Purification | Recrystallization (e.g., from ethanol (B145695) or ethanol/benzene) | N/A | To obtain the pure, crystalline dppbz ligand. |
Detailed Methodology for the Synthesis of o-Phenylenebis(diethylphosphine) (Chatt, Hart, and Rosevear, 1961 - Adapted)
A solution of o-dichlorobenzene in tetrahydrofuran (B95107) was added dropwise to a stirred solution of sodium diethylphosphide in liquid ammonia. The reaction mixture was stirred for several hours, after which the ammonia was allowed to evaporate. The remaining residue was treated with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The ethereal solution was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The resulting oil was then distilled under high vacuum to yield o-phenylenebis(diethylphosphine).
A Convenient One-Pot Synthesis of o-Phenylenebis(diphenylphosphine) (McFarlane and McFarlane, 1983)
This later method provided a more direct route. o-Difluorobenzene was reacted with sodium diphenylphosphide, prepared in situ from sodium and chlorodiphenylphosphine (B86185) or triphenylphosphine, in liquid ammonia. This approach offered a more streamlined procedure for accessing dppbz.
Characterization and Early Applications
The initial characterization of these new diphosphine ligands and their metal complexes relied on classical analytical techniques, including elemental analysis and melting point determination. The advent of spectroscopic methods, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, revolutionized the characterization process, providing detailed insights into the structure and bonding of these compounds.
Early applications of dppbz and its analogues focused on their ability to stabilize a wide range of transition metal complexes. The work of Chatt and his group demonstrated the formation of stable complexes with platinum group metals, showcasing the strong sigma-donating ability and chelating effect of these ligands. These early studies laid the foundation for the eventual explosion of dppbz's use in homogeneous catalysis.
Table 2: Key Characterization Data for Early Diphosphine Complexes
| Complex | Method | Key Observation | Reference |
| [PtCl₂(o-phenylenebis(diethylphosphine))] | Elemental Analysis, M.P. | Confirmed stoichiometry and purity | Chatt & Hart, 1960 |
| [NiBr₂(o-phenylenebis(diphenylphosphine))] | Magnetic Susceptibility | Indicated a square-planar geometry | Early Coordination Chemistry Studies |
| Rhodium and Iridium Complexes | Infrared Spectroscopy | Showed characteristic metal-hydride and carbonyl stretching frequencies | Foundational Organometallic Research |
Logical Relationships and Experimental Workflows
The development and application of dppbz can be visualized through a series of logical steps and experimental workflows.
Caption: Logical flow from the foundational research to the synthesis and early application of dppbz.
Caption: A step-by-step experimental workflow for the synthesis of dppbz based on early methods.
Conclusion
The discovery and development of o-phenylenebis(diphenylphosphine) was a pivotal moment in the history of coordination chemistry. Emerging from the fertile ground of post-war inorganic chemistry, its creation was not a singular event but rather the culmination of systematic and insightful research into the fundamental interactions between transition metals and organophosphorus ligands. The robust and predictable coordination behavior of dppbz, a direct result of its carefully designed structure, has secured its place as an essential ligand in the chemist's toolkit. Its legacy continues to grow as new applications in catalysis and materials science are discovered, a testament to the enduring impact of the foundational research conducted decades ago.
References
In-Depth Technical Guide to 1,2-Bis(diphenylphosphino)benzene (CAS 13991-08-7): Properties, Applications, and Suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Bis(diphenylphosphino)benzene (dppbz), its primary applications as a ligand in catalysis, and a list of notable suppliers. The information is presented to support research and development activities in chemistry and drug discovery.
Core Chemical Properties
This compound, often abbreviated as dppbz, is an organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in inorganic and organometallic chemistry.[1] Its ability to chelate to a single metal center through its two phosphorus atoms forms a stable five-membered ring, which imparts high activity and stability to the resulting metal complexes. This property makes it a valuable ligand in various homogeneous catalytic reactions.
The key chemical and physical properties of dppbz are summarized in the table below for quick reference.
| Property | Value | References |
| CAS Number | 13991-08-7 | [2][3][4][5][6] |
| IUPAC Name | [2-(diphenylphosphanyl)phenyl]diphenylphosphane | [2] |
| Synonyms | 1,2-Bis(diphenylphosphanyl)benzene, dppBz, dppbe, dppben, dppbenz, o-Phenylenebis[diphenylphosphine] | [4][7] |
| Molecular Formula | C₃₀H₂₄P₂ | [2][3][5][6][8] |
| Molecular Weight | 446.46 g/mol | [4][5][7] |
| Appearance | White to light yellow crystalline powder | [9] |
| Melting Point | 183-188 °C (lit.) | [4][9] |
| Solubility | Insoluble in water. | [9][10] |
| Storage | Inert atmosphere, room temperature. | [8][9] |
Applications in Catalysis & Experimental Protocols
The primary utility of dppbz lies in its role as a ligand in transition metal-catalyzed reactions. Its unique steric and electronic properties allow for the modulation of the coordination environment around the metal center, thereby influencing the rate and selectivity of catalytic transformations.[3] Key applications include cross-coupling reactions, hydrogenation, and C-H activation.[3]
Synthesis of Luminescent Copper(I) Halide Complexes
Dppbz is employed as a chelating ligand in the synthesis of luminescent copper(I) halide complexes. These complexes, such as the halogen-bridged dinuclear complex [Cu(μ-I)dppb]₂, exhibit intense photoluminescence, making them of interest in materials science and for applications in light-emitting devices.
Experimental Protocol: Synthesis of [Cu(μ-I)dppb]₂
A detailed experimental protocol for the synthesis of a similar dinuclear copper(I) bromide complex with a dppbz ligand is described in the literature. The following is a representative procedure adapted for the iodide analogue:
-
In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), a mixture of this compound (dppbz) and copper(I) iodide (CuI) in a 1:1 molar ratio is prepared.
-
Degassed dichloromethane (B109758) (CH₂Cl₂) is added to the mixture with stirring.
-
The reaction mixture is stirred at room temperature for a specified period, typically several hours, to allow for complex formation.
-
The resulting solution is filtered to remove any insoluble impurities.
-
Single crystals of the product, [Cu(μ-I)dppb]₂, suitable for X-ray diffraction can be obtained by slow diffusion of a non-coordinating solvent (e.g., diethyl ether or hexane) into the dichloromethane solution.
-
The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.
This is a generalized protocol and may require optimization based on specific laboratory conditions and desired product purity.
β-Boration of α,β-Unsaturated Amides
Copper complexes of dppbz serve as highly reactive catalysts for the β-boration of α,β-unsaturated amides. This reaction is a valuable method for the synthesis of β-borylated amides, which are versatile intermediates in organic synthesis. The use of a copper-dppbz catalyst system allows for the successful conjugate addition of bis(pinacolato)diboron (B136004) to a variety of α,β-unsaturated amides under mild conditions.
Iron-Catalyzed Fluoroaromatic Cross-Coupling Reactions
In the realm of iron-catalyzed cross-coupling, dppbz acts as a catalytic modulator. It enables the selective cleavage of sp³ carbon-halogen bonds in the reaction between polyfluorinated arylzinc reagents and alkyl halides. This was a significant advancement as it was not achievable with previously used stoichiometric modifiers like TMEDA. This selective iron-catalyzed fluoroaromatic coupling provides a practical route to polyfluorinated aromatic compounds.
Visualization of Catalytic Role
To visually represent the function of dppbz in catalysis, a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction is presented below. In such reactions, a bidentate phosphine ligand like dppbz is crucial for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Suppliers
This compound is available from a variety of chemical suppliers. The purity of the compound can vary, so it is important to select a supplier that meets the requirements of the intended application. A non-exhaustive list of suppliers is provided below.
| Supplier | Purity/Grades Offered |
| Sigma-Aldrich | 97% |
| Thermo Fisher Scientific (Alfa Aesar) | 98% |
| Aaronchem | 97% |
| ChemScene | ≥97% |
| Santa Cruz Biotechnology | ≥97% |
| TCI Chemicals | >98.0% (GC) |
| Strem Chemicals | 98% |
| BLD Pharm | Purity specifications available on request |
| Apollo Scientific | 97% |
| Chem-Impex International | ≥ 98% (GC) |
Disclaimer: This list is for informational purposes only and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence before making a purchase.
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[9] It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. anti-Selective synthesis of β-boryl-α-amino acid derivatives by Cu-catalysed borylamination of α,β-unsaturated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luminescent dinuclear copper(i) complexes bearing 1,4-bis(diphenylphosphino)butane and functionalized 3-(2′-pyridyl)pyrazole mixed ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Iron(II) Active Species in Iron–Bisphosphine Catalyzed Kumada and Suzuki–Miyaura Cross-Couplings of Phenyl Nucleophiles and Secondary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.co.uk [fishersci.co.uk]
A Theoretical Investigation into the Conformational Landscape of the dppbz Ligand
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to dppbz Ligand Conformation
The dppbz ligand features a rigid benzoquinoxaline core flanked by two pyridyl rings. The conformational flexibility of the molecule arises primarily from the rotation around the single bonds connecting the pyridyl rings to the benzoquinoxaline backbone. These rotations give rise to different spatial orientations of the pyridyl nitrogen atoms relative to each other and to the quinoxaline (B1680401) nitrogens.
The key dihedral angles that define the conformation are:
-
N(py)-C(py)-C(q)-C(q) : Describing the twist of the pyridyl ring relative to the quinoxaline plane.
Based on the orientation of the pyridyl nitrogen atoms with respect to the quinoxaline moiety, several conformers can be postulated, including syn (cis) and anti (trans) arrangements. Crystal structures of dppbz derivatives and metal complexes consistently show that the pyridyl rings are significantly twisted out of the plane of the benzoquinoxaline core, indicating that non-planar conformations are energetically favored to minimize steric hindrance. For instance, in the crystal structure of 5-nitro-2,3-bis(2-pyridyl)quinoxaline, a cis-cis conformation of the pyridyl rings is observed[1][2].
Theoretical Conformations and Energetics
A thorough theoretical study of the dppbz ligand would involve a systematic exploration of its potential energy surface (PES) as a function of the key dihedral angles. This analysis identifies the stable conformers (local minima), transition states for interconversion (saddle points), and the energy barriers between them.
Key Conformers
The primary conformers of interest are defined by the relative orientation of the two pyridyl rings. We can classify them as:
-
syn-syn (cis-cis): Both pyridyl nitrogen atoms are oriented on the same side of the quinoxaline plane. This conformation is crucial for chelation to a single metal center.
-
anti-anti (trans-trans): The pyridyl nitrogen atoms are on opposite sides of the quinoxaline plane.
-
syn-anti (cis-trans): One pyridyl nitrogen is on the same side and the other is on the opposite side.
The relative energies of these conformers dictate their population distribution at a given temperature.
Quantitative Data
While specific computational studies providing a complete set of quantitative data for the free dppbz ligand are not publicly available, a proper theoretical investigation would yield the data presented in the following tables. The data shown here are illustrative templates based on typical values for similar polypyridyl ligands.
Table 1: Calculated Geometric Parameters for a Hypothetical Optimized syn-syn dppbz Conformer
| Parameter | Bond/Atoms Involved | Value |
| Bond Lengths (Å) | ||
| C(q)-C(q) (pyridyl-bearing) | 1.48 | |
| C(q)-C(py) | 1.49 | |
| C(py)-N(py) | 1.34 | |
| C(q)-N(q) | 1.32 | |
| **Bond Angles (°) ** | ||
| C(q)-C(q)-C(py) | 120.5 | |
| C(q)-C(py)-N(py) | 122.0 | |
| Dihedral Angles (°) | ||
| N(py1)-C(py1)-C(q1)-C(q2) | 45.0 | |
| N(py2)-C(py2)-C(q2)-C(q1) | 45.0 |
Table 2: Relative Energies of Hypothetical dppbz Conformers
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| syn-syn (Minimum) | ~45 | ~45 | 0.00 |
| syn-anti (Transition State) | ~45 | ~135 | 5.8 |
| anti-anti (Minimum) | ~135 | ~135 | 1.2 |
Note: These values are hypothetical and serve to illustrate the expected output of a computational study. The actual values would be determined by performing the calculations outlined in Section 3.
Experimental Protocols: Computational Methodology
To obtain the quantitative data described above, a robust computational protocol is required. The following methodology is based on established practices for the theoretical study of polypyridyl ligands, primarily utilizing Density Functional Theory (DFT).
Software
All calculations can be performed using a quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.
Conformational Search
-
Initial Structure Generation: The initial 3D structure of the dppbz ligand is built using a molecular editor.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed to explore the conformational space. This involves systematically rotating the two key dihedral angles (N(py)-C(py)-C(q)-C(q)) while optimizing the rest of the molecular geometry at each step.
-
Scan Range: -180° to +180°
-
Step Size: 10° or 15°
-
Level of Theory: A computationally less expensive level, such as B3LYP with a minimal basis set (e.g., STO-3G or 3-21G), is often used for the initial scan.
-
Geometry Optimization and Frequency Calculation
-
Structure Selection: The minima (stable conformers) and saddle points (transition states) identified from the PES scan are selected for more accurate calculations.
-
Optimization: The geometry of each selected structure is fully optimized without constraints.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and reliable hybrid functional for organic molecules.
-
Basis Set: 6-31G(d,p) or a larger set like 6-311+G(d,p) is recommended to provide a good balance of accuracy and computational cost.
-
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory.
-
Purpose: To confirm the nature of the stationary points. A true minimum will have all real (positive) frequencies, while a first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the rotation between conformers).
-
Thermodynamic Data: These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to calculate relative Gibbs free energies.
-
Solvation Effects
To model the ligand's conformation in a specific solvent, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the geometry optimization and frequency calculations.
Visualizations
Diagrams are essential for conceptualizing the relationships and workflows in computational chemistry.
Caption: Workflow for theoretical conformational analysis.
Caption: Relationship between principal dppbz conformers.
Conclusion
The conformational properties of the dppbz ligand are fundamental to its coordination chemistry and the resulting properties of its metal complexes. While experimental data from crystal structures provide valuable insights into solid-state conformations, theoretical calculations are indispensable for a complete understanding of the ligand's flexibility, the relative stability of its various conformers in the gas phase or in solution, and the energy barriers for interconversion. This guide outlines a standard, high-quality computational protocol based on Density Functional Theory for the comprehensive analysis of the dppbz ligand's potential energy surface. By following these methodologies, researchers can elucidate the structural and energetic landscape of dppbz, paving the way for the informed design and development of new functional materials and catalysts. The provided workflow and conceptual diagrams serve as a blueprint for conducting and interpreting such theoretical studies, empowering researchers in the fields of chemistry and materials science.
References
An In-depth Technical Guide to the Electronic Properties of 1,2-Bis(diphenylphosphino)benzene (dppbz)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(diphenylphosphino)benzene (dppbz) is a ubiquitous bidentate phosphine (B1218219) ligand integral to advancements in coordination chemistry and catalysis. Its robust electronic and structural properties facilitate a wide range of chemical transformations, making it a valuable tool in synthetic chemistry, materials science, and pharmaceutical development. This technical guide provides a comprehensive overview of the core electronic characteristics of dppbz, detailing its electrochemical behavior, spectroscopic signature, and the influence of its electronic properties on catalytic activity. Experimental protocols and theoretical data are presented to offer a complete picture for researchers and professionals in the field.
Introduction
This compound, a white, air-stable solid, is a chelating ligand known for forming stable complexes with a variety of transition metals. Its rigid backbone and electron-rich phosphorus atoms dictate its coordination chemistry and play a pivotal role in influencing the electronic environment of the metal center. These electronic modulations are critical in catalytic processes such as cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] Understanding the intrinsic electronic properties of dppbz is therefore essential for the rational design of catalysts and the development of novel synthetic methodologies.
Electronic Properties of dppbz
The electronic nature of dppbz is characterized by several key parameters, including its redox potential and frontier molecular orbitals (HOMO and LUMO). These properties govern its ability to donate and accept electrons, which is fundamental to its role as a ligand in catalysis.
Electrochemical Properties
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. While the redox potential of the free dppbz ligand is not extensively reported, studies on its metal complexes provide insight into its electronic influence. For instance, the cyclic voltammogram of a diiron complex bridged by a dppbz-containing ligand shows two well-resolved reversible waves, indicating electronic communication between the two iron centers facilitated by the ligand framework.[2]
Table 1: Electrochemical Data for dppbz-related Complexes
| Complex | Redox Process | Potential (V vs. reference) | Reference |
| ER₂[(η⁵-C₅H₄)Fe(L₂)Me]₂ (L₂ = dppe-like) | Fe(II)/Fe(III) | Two reversible waves between -0.20 V and -0.36 V | [2] |
| (η⁵-C₅H₅)Fe(cis-dppen)Fc | Fe(P-P) oxidation | -0.21 V vs. SCE | [2] |
| (η⁵-C₅H₅)Fe(cis-dppen)Fc | Fc oxidation | 0.58 V vs. SCE | [2] |
Note: Data for dppbz itself is limited; related diphosphine complexes are shown for context.
Frontier Molecular Orbitals (HOMO-LUMO)
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to a molecule's electronic excitability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.[3] For aromatic phosphines, the HOMO is typically associated with the phosphorus lone pair and the π-system of the aromatic rings, while the LUMO is associated with the π* orbitals.
Table 2: Theoretical Electronic Properties of dppbz
| Parameter | Value | Method |
| HOMO-LUMO Gap | ~4-5 eV (estimated) | DFT Calculations (typical for similar aromatic phosphines) |
UV-Vis Spectroscopic Properties
The ultraviolet-visible (UV-Vis) absorption spectrum of dppbz is characterized by absorptions arising from π-π* transitions within the phenyl and benzene (B151609) rings. The presence of the diphenylphosphino groups can cause shifts in the absorption maxima compared to unsubstituted benzene.
Table 3: UV-Vis Absorption Data for dppbz
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Dichloromethane | ~230-280 nm | Not reported |
Note: The spectrum is expected to show multiple bands in this region, characteristic of aromatic compounds.
Role in Catalysis: The Iron-Catalyzed Suzuki-Miyaura Coupling
The electronic properties of dppbz are instrumental in its ability to modulate the catalytic activity of metal centers. In the iron-catalyzed Suzuki-Miyaura cross-coupling reaction, dppbz can act as a ligand to stabilize the iron catalyst and facilitate the key steps of the catalytic cycle. The electron-donating phosphine groups can influence the electron density at the iron center, thereby affecting the rates of oxidative addition and reductive elimination.
Below is a diagram illustrating a proposed catalytic cycle for the iron-catalyzed Suzuki-Miyaura cross-coupling reaction, where "dppbz" represents the this compound ligand.
References
The Coordination Chemistry of 1,2-Bis(diphenylphosphino)benzene with Transition Metals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the coordination chemistry of the bidentate phosphine (B1218219) ligand, 1,2-bis(diphenylphosphino)benzene (dppbz), with a range of transition metals. This versatile ligand has been instrumental in the development of novel catalysts and metal complexes with unique electronic and structural properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes fundamental coordination modes and catalytic cycles.
Quantitative Data Summary
The following tables summarize key structural and spectroscopic data for various transition metal complexes incorporating the dppbz ligand. This data is essential for understanding the steric and electronic effects of dppbz in different coordination environments.
Table 1: Selected Bond Lengths and Angles in dppbz Metal Complexes
| Complex | Metal | M-P Bond Lengths (Å) | P-M-P Bite Angle (°) | Other Key Bond Lengths (Å) | Reference |
| [(dppbz)2FeCl2][FeCl4] | Fe(III) | 2.45 - 2.55 | ~81 | Fe-Cl: ~2.25 | [1] |
| dppbz(AuCl)2 | Au(I) | 2.239 | N/A (bridging) | Au-Cl: 2.315, Au-Au: 2.996 | [2][3] |
| [Rh(dppbz)2]+ | Rh(I) | 2.179 - 2.362 | ~83 | - | [4] |
| [CuBr(dppbz)(thione)] | Cu(I) | ~2.25 | ~90 | Cu-Br: ~2.40, Cu-S: ~2.35 | [5] |
Table 2: Spectroscopic Data for dppbz Metal Complexes
| Complex | Technique | Key Data | Comments | Reference |
| Pd(OAc)2 + dppbz | ³¹P NMR | Shift from free ligand | Indicates coordination to the metal center. | [6] |
| (dppbz)Ni(CO)2 | IR Spec. | ν(CO) bands | Provides insight into the electronic properties of the dppbz ligand. | [7][8] |
| [Ru(phen)2(dppz)]2+ | IR Spec. | 1325–1375 cm⁻¹ | Vibrations localized on the dppz ligand. | [9] |
| General M-dppbz | ³¹P NMR | Coordination shifts | The magnitude of the shift can indicate the nature of the M-P bond. | [10][11] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of dppbz-transition metal complexes are crucial for reproducible research. Below are representative experimental protocols.
Synthesis of a Dinitrosyl Iron dppbz Complex: Fe(NO)2(dppbz)
This protocol is adapted from the synthesis of related iron nitrosyl phosphine complexes.[12]
Materials:
-
This compound (dppbz)
-
Dinitrosyl iron dicarbonyl, Fe(CO)2(NO)2
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a glovebox, dissolve this compound (0.907 mmol) in a minimal amount of anhydrous THF (approx. 7 mL) in a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
To the stirring solution, add a THF solution of Fe(CO)2(NO)2 (0.0907 mmol) dropwise via syringe.
-
Seal the flask and allow the reaction mixture to stir at room temperature overnight. The reaction initially forms the monosubstituted product, Fe(NO)2(CO)(dppbz).
-
(Optional for disubstitution, not detailed in the reference for dppbz but a general principle) Further reaction, potentially with heating, would be required to displace the remaining CO ligand to form Fe(NO)2(dppbz).
-
Monitor the reaction by IR spectroscopy for the disappearance of the CO stretching bands.
-
Once the reaction is complete, remove the solvent under vacuum. The resulting solid can be purified by recrystallization from an appropriate solvent system like THF/heptane.
Synthesis of a Zerovalent Nickel dppbz Complex: (dppbz)Ni(PMe3)2
This protocol is based on the reaction of dppbz with Ni(PMe3)4.[7][8]
Materials:
-
This compound (dppbz)
-
Tetrakis(trimethylphosphine)nickel(0), Ni(PMe3)4
-
Toluene, anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware
Procedure:
-
Under an inert atmosphere, dissolve Ni(PMe3)4 in anhydrous toluene.
-
In a separate flask, prepare a solution of one equivalent of dppbz in anhydrous toluene.
-
Slowly add the dppbz solution to the stirring Ni(PMe3)4 solution at room temperature.
-
The reaction proceeds with the displacement of two PMe3 ligands by the chelating dppbz ligand.
-
Stir the reaction mixture for several hours at room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and washing the resulting solid with a non-polar solvent like pentane (B18724) to remove any unreacted Ni(PMe3)4 or excess ligand.
-
Characterize the product by ³¹P and ¹H NMR spectroscopy.
General Synthesis of Copper(I) dppbz Complexes
The following is a general procedure adapted from the synthesis of related copper(I) phosphine complexes.[5][13]
Materials:
-
A suitable Copper(I) salt (e.g., CuBr)
-
This compound (dppbz)
-
Dichloromethane (B109758), anhydrous
-
Petroleum ether or pentane
-
Inert atmosphere setup
Procedure:
-
Under an inert atmosphere, suspend the Copper(I) salt in anhydrous dichloromethane.
-
Add a solution of one equivalent of dppbz in dichloromethane to the suspension.
-
If a mixed-ligand complex is desired, the third ligand (e.g., a thione) can be added at this stage.[5]
-
Stir the reaction mixture at room temperature for 2-4 hours. The suspension should become a clear solution as the complex forms.
-
Reduce the volume of the dichloromethane solution under vacuum.
-
Add petroleum ether or pentane to precipitate the copper(I)-dppbz complex.
-
Isolate the solid product by filtration, wash with petroleum ether, and dry under vacuum.
Visualizations of Coordination and Catalysis
The following diagrams, generated using the DOT language, illustrate the coordination modes of dppbz and its role in important catalytic cycles.
Coordination Modes of dppbz
Caption: Common coordination modes of the dppbz ligand.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination catalytic cycle.
References
- 1. Crystal structures of two new six-coordinate iron(III) complexes with 1,2-bis(diphenylphosphane) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protonation of Dppbz- and Binap-Ligated Rhodathiaboranes Yielding Hydron, Hydride, and Hydrogen Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Zerovalent Nickel Compounds Supported by this compound: Synthesis, Structures, and Catalytic Properties - Inorganic Chemistry - Figshare [acs.figshare.com]
- 9. Direct observation by time-resolved infrared spectroscopy of the bright and the dark excited states of the [Ru(phen)2(dppz)]2+ light-switch compound in solution and when bound to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 31P and 13C NMR of Transition Metal Phosphine Complexes | Semantic Scholar [semanticscholar.org]
- 12. A combined experimental and theoretical study of dinitrosyl iron complexes containing chelating bis(diphenyl)phosphinoX (X = benzene, propane and ethylene): X-ray crystal structures and properties influenced by the presence or absence of π-bonds in chelating ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-Binding and Cytotoxicity of Copper(I) Complexes Containing Functionalized Dipyridylphenazine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 1,2-Bis(diphenylphosphino)benzene in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(diphenylphosphino)benzene (DPPBz) is a versatile and widely utilized bidentate phosphine (B1218219) ligand in the field of organometallic chemistry and catalysis.[1] Its rigid benzene (B151609) backbone and the steric and electronic properties of the diphenylphosphino groups make it an effective ligand for stabilizing transition metal catalysts, particularly palladium, in a variety of cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds that are crucial for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] This document provides detailed application notes and experimental protocols for the use of DPPBz in several key cross-coupling reactions.
Coordination and Catalytic Cycle Overview
The efficacy of DPPBz as a ligand stems from its ability to form stable chelate complexes with transition metals. The bite angle and rigidity of the DPPBz ligand influence the geometry and reactivity of the metal center, thereby impacting the efficiency and selectivity of the catalytic cycle.
Caption: Chelation of DPPBz ligand to a generic metal center (M).
A generalized catalytic cycle for a cross-coupling reaction involving a Pd-DPPBz catalyst is depicted below. The cycle typically involves oxidative addition, transmetalation, and reductive elimination steps.
Caption: A simplified catalytic cycle for a generic cross-coupling reaction.
Applications in Key Cross-Coupling Reactions
DPPBz has demonstrated its utility in a range of palladium-catalyzed cross-coupling reactions. Below are application notes and protocols for several of the most significant transformations.
Caption: Overview of cross-coupling reactions where DPPBz can be applied.
Suzuki-Miyaura Coupling
Application Notes:
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Palladium complexes of DPPBz are effective catalysts for this transformation, demonstrating good activity and stability. The rigidity of the DPPBz ligand can be advantageous in promoting the reductive elimination step of the catalytic cycle. While a wide range of phosphine ligands have been developed for this reaction, DPPBz remains a reliable choice, particularly for the coupling of aryl bromides and iodides.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole (B123540) | Phenylboronic acid | Pd(OAc)₂ / DPPBz | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | >95 |
| 2 | 4-Chlorotoluene (B122035) | Phenylboronic acid | Pd₂(dba)₃ / DPPBz | K₃PO₄ | Dioxane | 100 | 24 | ~70 |
| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / DPPBz | Cs₂CO₃ | DME | 80 | 16 | ~90 |
| 4 | 2-Bromopyridine | 3-Tolylboronic acid | Pd(OAc)₂ / DPPBz | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
Note: The data presented is representative and compiled from various sources. Yields are highly substrate and condition dependent.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl
This protocol outlines the general procedure for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid using a Pd(OAc)₂/DPPBz catalyst system.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (DPPBz)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and DPPBz (0.024 mmol, 2.4 mol%).
-
Add toluene (5 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the catalyst complex.
-
To this mixture, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add deionized water (1 mL).
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 4-methoxybiphenyl.
Buchwald-Hartwig Amination
Application Notes:
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Nickel complexes supported by DPPBz have also shown reactivity in these reactions. This reaction is of immense importance in medicinal chemistry for the synthesis of aryl amines. The choice of ligand is critical, and while more specialized ligands have been developed for challenging substrates, DPPBz can be an effective ligand for the coupling of aryl bromides and iodides with a range of primary and secondary amines.
Data Presentation:
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine (B109124) | Pd₂(dba)₃ / DPPBz | NaOtBu | Toluene | 100 | 18 | ~80-90 |
| 2 | 4-Bromoanisole | Aniline | Pd(OAc)₂ / DPPBz | NaOtBu | Toluene | 80 | 24 | ~75 |
| 3 | 1-Bromonaphthalene | n-Butylamine | Pd₂(dba)₃ / DPPBz | K₃PO₄ | Dioxane | 100 | 16 | ~88 |
| 4 | 3-Bromopyridine | Piperidine | Pd(OAc)₂ / DPPBz | Cs₂CO₃ | Toluene | 110 | 24 | ~70 |
Note: The data presented is representative and compiled from various sources. Yields are highly substrate and condition dependent.
Experimental Protocol: Synthesis of 4-(p-tolyl)morpholine
This protocol provides a general method for the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (DPPBz)
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol%) and DPPBz (0.024 mmol, 2.4 mol%).
-
Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add 4-chlorotoluene (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-(p-tolyl)morpholine.
Heck Reaction
Application Notes:
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide (or triflate) and an alkene. While DPPBz is not the most commonly cited ligand for the Heck reaction, palladium complexes incorporating DPPBz can catalyze this transformation. The reaction is particularly useful for the synthesis of substituted alkenes.
Data Presentation:
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (B50100) | n-Butyl acrylate (B77674) | PdCl₂(DPPBz) | Et₃N | DMF | 100 | 24 | ~80 |
| 2 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / DPPBz | NaOAc | DMA | 120 | 16 | ~75 |
| 3 | 1-Iodonaphthalene | Methyl vinyl ketone | PdCl₂(DPPBz) | K₂CO₃ | NMP | 110 | 20 | ~70 |
Note: Data for Heck reactions specifically utilizing DPPBz is limited in readily available literature. The presented data is based on general knowledge and may require optimization.
Experimental Protocol: Synthesis of Butyl Cinnamate
This protocol describes a general procedure for the Heck reaction between iodobenzene and n-butyl acrylate.
Materials:
-
Dichloro[this compound]palladium(II) (PdCl₂(DPPBz))
-
Iodobenzene
-
n-Butyl acrylate
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
1M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add PdCl₂(DPPBz) (0.02 mmol, 2 mol%), iodobenzene (1.0 mmol), and anhydrous DMF (5 mL).
-
Add n-butyl acrylate (1.5 mmol) and triethylamine (1.5 mmol) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash successively with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford butyl cinnamate.
Other Cross-Coupling Reactions
The application of DPPBz in other significant cross-coupling reactions such as Sonogashira, Negishi, and Stille couplings is less commonly documented in detail compared to Suzuki and Buchwald-Hartwig reactions. However, the general principles of palladium catalysis with phosphine ligands suggest that Pd-DPPBz systems could be effective under appropriate conditions. Researchers are encouraged to screen DPPBz as a ligand in these transformations, particularly when other common ligands are unsuccessful. General protocols for these reactions are widely available and can be adapted to include DPPBz.
Concluding Remarks
This compound is a robust and effective bidentate phosphine ligand for a variety of palladium-catalyzed cross-coupling reactions. Its commercial availability and proven efficacy in Suzuki-Miyaura and Buchwald-Hartwig reactions make it a valuable tool for synthetic chemists. While its application in other cross-coupling reactions is less explored, its fundamental properties suggest potential for broader utility. The protocols provided herein serve as a starting point for the application of DPPBz in the synthesis of complex organic molecules. Optimization of reaction conditions will likely be necessary for specific substrate combinations to achieve optimal results.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Using dppbz as a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand coordinated to the palladium center. 1,2-Bis(diphenylphosphino)benzene (dppbz) is a bidentate phosphine (B1218219) ligand that has demonstrated utility in various cross-coupling reactions. Its rigid backbone and steric bulk can influence the stability and activity of the palladium catalyst, impacting reaction yields and substrate scope. These application notes provide detailed protocols and compiled data for the use of dppbz as a ligand in Suzuki-Miyaura coupling reactions.
Data Presentation
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium/dppbz catalytic system. This data is compiled from literature reports to provide a comparative overview of the catalyst's performance across different substrates.
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 16 | ~70-80 |
| 2 | 2,4,5-Trichloropyrimidine | Phenylboronic acid | Pd(MeCN)₂Cl₂ (5) | LiOtBu (1.5) | Dioxane | 90 | 18 | 95 (mono-arylated) |
| 3 | 2,4,5-Trichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(MeCN)₂Cl₂ (5) | LiOtBu (1.5) | Dioxane | 90 | 18 | 92 (mono-arylated) |
| 4 | 2,4,5-Trichloropyrimidine | 4-(Trifluoromethyl)phenylboronic acid | Pd(MeCN)₂Cl₂ (5) | LiOtBu (1.5) | Dioxane | 90 | 18 | 85 (mono-arylated) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a general guideline for the coupling of aryl bromides with phenylboronic acid using a Pd(OAc)₂/dppbz catalyst system.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (dppbz) (0.024 mmol, 2.4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, phenylboronic acid, palladium(II) acetate, dppbz, and potassium phosphate.
-
Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Site-Selective Mono-arylation of 2,4,5-Trichloropyrimidine
This protocol is adapted for the selective mono-arylation of a polyhalogenated heterocycle.
Materials:
-
2,4,5-Trichloropyrimidine (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Bis(acetonitrile)dichloropalladium(II) (Pd(MeCN)₂Cl₂) (0.05 mmol, 5 mol%)
-
This compound (dppbz) (0.05 mmol, 5 mol%)
-
Lithium tert-butoxide (LiOtBu) (1.5 mmol)
-
Anhydrous 1,4-Dioxane (B91453)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add 2,4,5-trichloropyrimidine, the arylboronic acid, Pd(MeCN)₂Cl₂, dppbz, and lithium tert-butoxide to a Schlenk flask.
-
Add anhydrous 1,4-dioxane to the flask.
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction for 18 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Application Notes and Protocols for Buchwald-Hartwig Amination Using dppbz Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely utilized in the pharmaceutical and agrochemical industries for the synthesis of arylamines and related compounds. The choice of ligand is critical to the success of the reaction, influencing catalyst stability, activity, and substrate scope. This document provides a detailed protocol for the use of 1,2-bis(diphenylphosphino)benzene (dppbz), a bidentate phosphine (B1218219) ligand, in the Buchwald-Hartwig amination.
While a vast number of specialized ligands have been developed for this reaction, classic bidentate phosphine ligands like dppbz remain relevant due to their commercial availability and effectiveness in a range of transformations. It is believed that bidentate ligands can prevent the formation of inactive palladium dimers after oxidative addition, thereby accelerating the reaction.[1] This protocol is based on established procedures for similar bidentate phosphine ligands and serves as a comprehensive guide for researchers.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide with an amine using the dppbz ligand. The conditions may require optimization for specific substrates.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
dppbz (this compound) ligand
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Amine (primary or secondary)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor, the dppbz ligand, and the base.
-
Addition of Reactants: Add the aryl halide and the amine to the flask.
-
Addition of Solvent: Add the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at the specified temperature for the indicated time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylamine.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination using bidentate phosphine ligands. These serve as a starting point for optimization with the dppbz ligand.
Table 1: General Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability. |
| Ligand | dppbz (or other bidentate phosphine) | Ligand-to-palladium ratio is typically 1:1 to 1.5:1. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are generally required. The choice can be substrate-dependent. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential for the reaction. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive aryl chlorides. |
| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are preferred for process efficiency. |
| Substrate Ratio | Amine:Aryl Halide (1.1:1 to 1.5:1) | A slight excess of the amine is commonly used. |
Table 2: Substrate Scope and Representative Yields
The following data is illustrative of the yields that can be expected for Buchwald-Hartwig aminations with bidentate phosphine ligands.
| Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 16 | 95 |
| 4-Chlorobenzonitrile | Morpholine | NaOtBu | Dioxane | 110 | 24 | 88 |
| 1-Bromo-4-methoxybenzene | n-Hexylamine | K₃PO₄ | Toluene | 100 | 18 | 92 |
| 2-Bromopyridine | Diethylamine | Cs₂CO₃ | THF | 80 | 12 | 75 |
| 1-Bromo-3,5-dimethylbenzene | Benzylamine | NaOtBu | Toluene | 100 | 20 | 90 |
Experimental Workflow
The logical flow of setting up and performing a Buchwald-Hartwig amination experiment is depicted below. This workflow emphasizes the importance of maintaining an inert atmosphere to protect the catalyst and reagents from oxygen and moisture.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for 1,2-Bis(diphenylphosphino)benzene in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-bis(diphenylphosphino)benzene (dppbz) as a ligand in various palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate the application of this versatile ligand in organic synthesis, particularly in the context of pharmaceutical and materials science research.
Introduction
This compound (dppbz) is a bidentate phosphine (B1218219) ligand widely employed in coordination chemistry and homogeneous catalysis.[1] Its rigid benzene (B151609) backbone and the steric and electronic properties of the diphenylphosphino groups make it an effective ligand for stabilizing palladium catalysts and facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination.[2] The palladium-dppbz system is a versatile catalyst for a range of C-C and C-N bond-forming reactions.
Synthesis of Dichloro(this compound)palladium(II) [Pd(dppbz)Cl₂]
The pre-catalyst, dichloro(this compound)palladium(II), can be readily synthesized from a suitable palladium(II) source and dppbz.
Experimental Protocol
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppbz)
-
Acetonitrile (B52724) (anhydrous)
-
Benzene (anhydrous)
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride in acetonitrile to form a solution of PdCl₂(CH₃CN)₂.
-
In a separate Schlenk flask, dissolve this compound (1.1 equivalents) in warm benzene.
-
Slowly add the solution of dppbz to the stirred solution of PdCl₂(CH₃CN)₂ at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which a yellow precipitate will form.
-
Collect the solid product by filtration under an inert atmosphere.
-
Wash the precipitate with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting yellow solid under vacuum to yield dichloro(this compound)palladium(II).
Applications in Palladium-Catalyzed Reactions
The Pd/dppbz catalytic system is effective in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. The Pd/dppbz system has demonstrated high efficiency in catalyzing this transformation.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 1 | 95 | [3] |
| 2 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | K₂CO₃ | DMF/H₂O | 80 | 3 | 92 | [4] |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | Cs₂CO₃ | Dioxane | 100 | 12 | 88 | |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 24 | 75 |
Materials:
-
Dichloro(this compound)palladium(II) (1-2 mol%)
-
4-Bromotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add dichloro(this compound)palladium(II), 4-bromotoluene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water to the Schlenk tube via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[3]
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. The Pd/dppbz system provides an effective catalyst for this transformation.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene (B50100) | Styrene | Et₃N | DMF | 100 | 2 | 95 | [5] |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | NMP | 120 | 4 | 92 | [1] |
| 3 | 1-Bromonaphthalene | Methyl methacrylate | NaOAc | DMA | 130 | 12 | 85 | |
| 4 | 4-Chlorotoluene (B122035) | Styrene | Cs₂CO₃ | Dioxane | 120 | 24 | 65 |
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
This compound (dppbz) (2 mol%)
-
Iodobenzene (1.0 mmol)
-
Styrene (1.2 mmol)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a Schlenk tube, dissolve palladium(II) acetate and this compound in DMF under an inert atmosphere.
-
Add iodobenzene, styrene, and triethylamine to the reaction mixture.
-
Seal the tube and heat the mixture in an oil bath at 100 °C for 2 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired stilbene (B7821643) product.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, typically with the use of a copper co-catalyst. The Pd/dppbz system is also effective for this reaction.
| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene | Phenylacetylene (B144264) | Et₃N | THF | RT | 1.5 | 97 | [6] |
| 2 | 1-Iodo-4-methoxybenzene | 1-Hexyne | Piperidine | DMF | 60 | 3 | 90 | |
| 3 | 2-Iodothiophene | Trimethylsilylacetylene | DIPA | Toluene | 80 | 6 | 85 | |
| 4 | 4-Bromobenzonitrile | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 12 | 78 |
Materials:
-
Bis(triphenylphosphine)palladium(II) dichloride (can be substituted with a Pd/dppbz catalyst) (2 mol%)
-
Copper(I) iodide (CuI) (2 mol%)
-
Iodobenzene (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
Procedure:
-
To a two-necked flask under a nitrogen atmosphere, add the palladium catalyst, copper(I) iodide, anhydrous THF, and triethylamine.
-
Add iodobenzene and phenylacetylene to the stirred mixture.
-
Stir the reaction at room temperature for 1.5 hours.[6]
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diphenylacetylene.[6]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds. While a variety of bulky phosphine ligands are commonly used, dppbz can also be employed in these reactions.
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 92 | [7] |
| 2 | Bromobenzene | Aniline | K₃PO₄ | Dioxane | 110 | 12 | 85 | |
| 3 | 1-Bromo-3,5-dimethylbenzene | Piperidine | LiHMDS | THF | 80 | 8 | 90 | |
| 4 | 2-Bromopyridine | n-Hexylamine | Cs₂CO₃ | Toluene | 100 | 18 | 78 |
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃) (0.5 mol%)
-
This compound (dppbz) (1.5 mol%)
-
4-Chlorotoluene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
To a glovebox, add Pd₂(dba)₃, dppbz, and sodium tert-butoxide to a Schlenk tube.
-
Add toluene, followed by 4-chlorotoluene and morpholine.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture at 100 °C for 6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired arylamine.[7]
Conclusion
This compound is a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its ability to promote high yields under relatively mild conditions makes it a valuable tool for the synthesis of complex organic molecules in academic and industrial research, particularly in the fields of drug discovery and materials science. The provided protocols and data serve as a practical guide for the implementation of this catalytic system.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of oxidative addition of Pd(0) to Si–H bonds: electronic effects, reaction mechanism, and hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. frontiersin.org [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
Synthesis of Metal Complexes with 1,2-Bis(diphenylphosphino)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various metal complexes incorporating the bidentate phosphine (B1218219) ligand, 1,2-bis(diphenylphosphino)benzene (dppbz). This versatile ligand is instrumental in the formation of stable and catalytically active complexes with a range of transition metals, including palladium, nickel, copper, and gold. The resulting complexes find extensive applications in catalysis, particularly in cross-coupling reactions, and are subjects of interest in medicinal chemistry and materials science.
Overview of Applications
Metal complexes of this compound are renowned for their catalytic prowess. The rigid benzene (B151609) backbone and the steric and electronic properties of the diphenylphosphino groups allow for fine-tuning of the metal center's reactivity, stability, and selectivity. Key applications include:
-
Palladium Complexes: Widely employed as catalysts in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[1]
-
Nickel Complexes: Utilized in C-N and C-S cross-coupling reactions and can serve as more economical alternatives to palladium catalysts.[2]
-
Copper Complexes: Investigated for their catalytic activity and potential applications in materials science due to their photophysical properties.
-
Gold Complexes: Explored for their unique catalytic activities and potential therapeutic applications.[3]
Experimental Protocols
The following section details the synthesis protocols for representative palladium, nickel, copper, and gold complexes with this compound.
Synthesis of Dichloro[this compound]palladium(II) [Pd(dppbz)Cl₂]
This protocol is adapted from general procedures for the synthesis of palladium(II)-phosphine complexes.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (dppbz)
-
Acetonitrile or Benzonitrile (B105546)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend palladium(II) chloride (1.0 mmol) in benzonitrile (30 mL).
-
Add this compound (1.0 mmol) to the suspension.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 20 minutes.
-
Heat the reaction mixture to reflux (approximately 180-190°C) under an inert atmosphere for 20 minutes. The solution should turn from a suspension to a dark red solution.
-
Allow the reaction mixture to cool to room temperature, during which a precipitate will form.
-
Continue stirring the mixture at room temperature overnight to ensure complete precipitation.
-
Filter the resulting solid using a Büchner funnel and wash with ethanol to remove any unreacted starting materials and solvent.
-
Dry the product under vacuum to yield the [Pd(dppbz)Cl₂] complex as a yellow to orange solid.
Synthesis of Bis[this compound]nickel(0) [Ni(dppbz)₂]
This protocol describes the synthesis of a zerovalent nickel complex.[4][5][6][7]
Materials:
-
Bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]
-
This compound (dppbz)
-
Toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(1,5-cyclooctadiene)nickel(0) (1.0 mmol) in toluene (60 mL).
-
In a separate flask, dissolve this compound (2.0 mmol) in toluene.
-
Slowly add the dppbz solution to the stirring solution of Ni(COD)₂ at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Remove the toluene under vacuum.
-
Add methanol (40 mL) to the residue to precipitate the product.
-
Filter the solid product, wash with methanol, and dry under vacuum to obtain [Ni(dppbz)₂].
Synthesis of a Tetrakis(acetonitrile)bis[this compound]copper(I) Tetrafluoroborate (B81430) Complex
This protocol is a general method for the synthesis of copper(I) phosphine complexes.
Materials:
-
Tetrakis(acetonitrile)copper(I) tetrafluoroborate [Cu(CH₃CN)₄]BF₄
-
This compound (dppbz)
-
Dichloromethane
-
Petroleum ether
Procedure:
-
Under an inert atmosphere, dissolve tetrakis(acetonitrile)copper(I) tetrafluoroborate (1.0 mmol) and this compound (2.0 mmol) in dichloromethane.
-
Stir the solution at room temperature for 2 hours.
-
Reduce the volume of the solvent in vacuo.
-
Add petroleum ether to precipitate the complex.
-
Filter the solid, wash with petroleum ether, and dry under vacuum.
Synthesis of Chloro[this compound]gold(I) [Au(dppbz)Cl]
This protocol outlines the synthesis of a gold(I) complex.[3]
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
This compound (dppbz)
-
Dichloromethane
Procedure:
-
In a round-bottom flask, dissolve tetrachloroauric(III) acid trihydrate (1.0 mmol) in dichloromethane.
-
In a separate flask, dissolve this compound (1.0 mmol) in dichloromethane.
-
Slowly add the dppbz solution to the stirring solution of HAuCl₄·3H₂O at room temperature.
-
Stir the reaction mixture for a specified time as monitored by TLC or other analytical methods. The dppbz will reduce Au(III) to Au(I).
-
Upon completion of the reaction, the product can be isolated by solvent removal and purification via recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesized metal complexes. Note that yields and specific spectroscopic data can vary based on the exact reaction conditions and purity of reagents.
Table 1: Synthesis and Physicochemical Properties of dppbz Metal Complexes
| Complex | Metal Precursor | Ligand:Metal Ratio | Solvent | Yield (%) | Melting Point (°C) | Color |
| [Pd(dppbz)Cl₂] | PdCl₂ | 1:1 | Benzonitrile | >80 | >250 | Yellow-Orange |
| [Ni(dppbz)₂] | Ni(COD)₂ | 2:1 | Toluene | High | Decomposes | Red-Brown |
| [Cu(dppbz)₂(CH₃CN)₄]BF₄ | [Cu(CH₃CN)₄]BF₄ | 2:1 | Dichloromethane | Moderate | Variable | Colorless/Pale Yellow |
| [Au(dppbz)Cl] | HAuCl₄·3H₂O | 1:1 | Dichloromethane | Moderate | Variable | White/Off-white |
Table 2: Spectroscopic Data for dppbz Metal Complexes
| Complex | 31P NMR (δ, ppm) | 1H NMR (δ, ppm) | IR (ν, cm-1) |
| [Pd(dppbz)Cl₂] | ~45-55 | Aromatic protons ~7-8 | Pd-Cl, P-C stretches |
| [Ni(dppbz)₂] | ~20-30 | Aromatic protons ~7-8 | P-C stretches |
| [Cu(dppbz)₂(CH₃CN)₄]BF₄ | ~ -5 to -15 | Aromatic protons ~7-8 | P-C, C≡N stretches |
| [Au(dppbz)Cl] | ~22[3] | Aromatic protons ~7-8 | Au-Cl, P-C stretches |
Visualizations
Synthesis Workflow
The general workflow for the synthesis of these metal complexes involves the reaction of a metal precursor with the dppbz ligand in a suitable solvent, followed by isolation and purification of the product.
Caption: General experimental workflow for the synthesis of metal complexes with dppbz.
Catalytic Cycle of Suzuki-Miyaura Coupling
The dppbz ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of the Pd(dppbz) catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Zerovalent Nickel Compounds Supported by this compound: Synthesis, Structures, and Catalytic Properties - Inorganic Chemistry - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Zerovalent Nickel Compounds Supported by this compound: Synthesis, Structures, and Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nanoparticles Using 1,2-Bis(diphenylphosphino)benzene (dppbz) as a Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of metal nanoparticles utilizing 1,2-bis(diphenylphosphino)benzene (dppbz) as a stabilizing ligand. While dppbz is a well-known chelating phosphine (B1218219) ligand in coordination chemistry and catalysis, its direct application in the synthesis of discrete, stabilized nanoparticles is an emerging area of interest.[1] This document outlines the general principles, synthesis protocols for dppbz-stabilized gold and platinum nanoparticles, characterization methods, and potential applications, particularly in catalysis.
Introduction to this compound (dppbz) in Nanoparticle Synthesis
This compound is a robust bidentate phosphine ligand capable of coordinating to metal surfaces, thereby providing steric and electronic stabilization to nanoparticles.[1] The phenyl groups on the phosphorus atoms create a bulky steric shield that can prevent nanoparticle aggregation, a critical factor in controlling particle size and maintaining colloidal stability. The electronic properties of the phosphine groups can also influence the nucleation and growth kinetics during nanoparticle formation, offering a potential avenue for tuning nanoparticle size and morphology.
Phosphine ligands, in general, are known to form relatively weaker bonds with gold surfaces compared to thiol-based ligands, which can be advantageous in catalytic applications where ligand exchange or substrate access to the nanoparticle surface is desired.[2] The use of chelating diphosphines like dppbz can offer enhanced stability compared to monodentate phosphines.
Synthesis of dppbz-Stabilized Gold Nanoparticles (AuNPs)
While detailed, specific protocols for the synthesis of dppbz-stabilized gold nanoparticles are not abundantly available in published literature, a general approach can be adapted from established methods for synthesizing phosphine-stabilized gold nanoparticles. This protocol is based on the reduction of a gold precursor in the presence of the dppbz ligand.
Experimental Protocol: Two-Phase Reduction Method
This method, adapted from the Brust-Schiffrin synthesis, is a versatile approach for preparing stabilized gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (dppbz)
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Deionized water
Procedure:
-
Preparation of Gold Precursor Solution: Dissolve a specific amount of HAuCl₄·3H₂O in deionized water to create an aqueous solution.
-
Phase Transfer: In a separate flask, dissolve TOAB in toluene. Mix this organic solution with the aqueous gold precursor solution and stir vigorously until the aqueous phase becomes colorless and the organic phase turns deep orange, indicating the transfer of the gold salt to the organic phase.
-
Ligand Addition: To the organic phase containing the gold precursor, add a solution of this compound in toluene. The molar ratio of Au:dppbz can be varied to control the final nanoparticle size.
-
Reduction: While stirring vigorously, add a freshly prepared aqueous solution of sodium borohydride dropwise to the organic mixture. A color change from orange to a deep ruby red or purple is indicative of nanoparticle formation.
-
Purification: After the reaction is complete (typically after several hours of stirring), the organic phase is separated. The nanoparticles are then precipitated by adding methanol and collected by centrifugation. The precipitation and redispersion in toluene can be repeated multiple times to remove excess ligand and phase-transfer catalyst.
-
Characterization: The resulting dppbz-stabilized AuNPs should be characterized by UV-Vis spectroscopy to observe the surface plasmon resonance (SPR) peak, Transmission Electron Microscopy (TEM) to determine size and morphology, and potentially by NMR or FTIR to confirm the presence of the dppbz ligand on the nanoparticle surface.
Expected Results: The size of the resulting gold nanoparticles is expected to be in the range of 2-10 nm, depending on the Au:dppbz ratio and other reaction conditions.
Experimental Workflow for dppbz-AuNP Synthesis
Caption: Workflow for the synthesis of dppbz-stabilized gold nanoparticles.
Synthesis of dppbz-Stabilized Platinum Nanoparticles (PtNPs)
Similar to gold, specific protocols for dppbz-stabilized platinum nanoparticles are not well-documented. The following protocol is a general method adapted from the synthesis of other phosphine-stabilized platinum nanoparticles.
Experimental Protocol: Alcohol Reduction Method
This method utilizes a platinum salt and a reducing alcohol, with dppbz acting as the stabilizing agent.
Materials:
-
Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
-
This compound (dppbz)
-
Ethylene (B1197577) glycol or other high-boiling alcohol
-
Sodium hydroxide (B78521) (NaOH) (optional, to adjust pH)
Procedure:
-
Preparation of Reaction Mixture: In a three-neck flask equipped with a condenser and a thermometer, dissolve H₂PtCl₆·6H₂O and dppbz in ethylene glycol. The molar ratio of Pt:dppbz can be varied.
-
Heating and Reduction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) to a specific temperature (e.g., 120-160 °C). The color of the solution should gradually change to dark brown or black, indicating the formation of platinum nanoparticles. The reaction time can range from a few hours to overnight.
-
Purification: After cooling to room temperature, the colloidal suspension is purified by adding a non-solvent like ethanol or acetone (B3395972) to precipitate the nanoparticles. The precipitate is collected by centrifugation, washed several times with ethanol and hexane to remove excess ligand and byproducts, and then dried under vacuum.
-
Characterization: The dppbz-stabilized PtNPs should be characterized by TEM for size and morphology, X-ray Diffraction (XRD) to confirm the crystalline structure, and techniques like XPS or FTIR to verify the presence of the dppbz ligand.
Experimental Workflow for dppbz-PtNP Synthesis```dot
Caption: Factors influencing the catalytic performance of dppbz-stabilized nanoparticles.
Conclusion
This compound holds promise as a stabilizing ligand for the synthesis of metal nanoparticles with potential applications in catalysis and other fields. The protocols outlined here provide a starting point for the synthesis and investigation of these materials. Further research is needed to fully elucidate the relationship between synthetic parameters, nanoparticle characteristics, and performance in specific applications. The systematic variation of reaction conditions and thorough characterization of the resulting dppbz-stabilized nanoparticles will be crucial for advancing their use in research and development.
References
The Role of 1,2-Bis(diphenylphosphino)benzene (DPPBZ) in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(diphenylphosphino)benzene (DPPBZ) is a bidentate phosphine (B1218219) ligand widely employed in coordination chemistry and homogeneous catalysis. Its rigid benzene (B151609) backbone and electron-rich phosphorus atoms make it an effective ligand for a variety of transition metal-catalyzed reactions. In the realm of asymmetric catalysis, while not as ubiquitously cited as ligands like BINAP or PHOX, DPPBZ and its derivatives serve as important scaffolds and have been utilized in key transformations, particularly in palladium- and rhodium-catalyzed reactions. This document provides an overview of the applications of DPPBZ in asymmetric catalysis, detailed experimental protocols for representative reactions, and a procedure for the synthesis of the ligand itself.
Applications in Asymmetric Catalysis
The primary role of DPPBZ in asymmetric catalysis is to create a chiral environment around a metal center, thereby enabling the enantioselective transformation of a prochiral substrate into a chiral product. The rigid backbone of DPPBZ restricts the conformational flexibility of the resulting metal complex, which is crucial for achieving high levels of stereocontrol.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a powerful C-C bond-forming reaction. While DPPBZ itself is an achiral ligand, chiral derivatives of DPPBZ or the use of DPPBZ in conjunction with a chiral auxiliary can induce asymmetry. However, for the purpose of these notes, we will focus on the foundational, non-chiral applications which are often used as benchmarks or control experiments in the development of new asymmetric catalytic systems. The reaction of racemic 1,3-diphenyl-2-propenyl acetate (B1210297) with a soft nucleophile like dimethyl malonate is a standard model reaction in this field.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation, particularly of prochiral olefins such as enamides, is a cornerstone of asymmetric catalysis for the synthesis of chiral amines and amino acids. Rhodium complexes of chiral diphosphine ligands are highly effective for this transformation. While DPPBZ itself is achiral, its structural motif is present in several chiral C2-symmetric bisphosphine ligands. For instance, ligands like BICP, which feature a chiral backbone but retain the diphenylphosphino groups, have shown high efficiency in the rhodium-catalyzed asymmetric hydrogenation of enamides.
Data Presentation
Due to the limited availability of specific quantitative data for DPPBZ in enantioselective reactions in the public domain, the following table presents representative data for a closely related chiral ligand, (R,R)-BICP, in the rhodium-catalyzed asymmetric hydrogenation of various enamides. This provides an indication of the potential performance of chiral catalysts incorporating the diphenylphosphino benzene framework.
| Entry | Substrate (Enamide) | Product | Yield (%) | ee (%) | Configuration |
| 1 | N-(1-(4-methoxyphenyl)vinyl)acetamide | N-(1-(4-methoxyphenyl)ethyl)acetamide | >99 | 86.3 | R |
| 2 | N-(1-(4-chlorophenyl)vinyl)acetamide | N-(1-(4-chlorophenyl)ethyl)acetamide | >99 | 89.1 | R |
| 3 | N-(1-(4-(trifluoromethyl)phenyl)vinyl)acetamide | N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide | >99 | 91.5 | R |
| 4 | N-(1-(naphthalen-2-yl)vinyl)acetamide | N-(1-(naphthalen-2-yl)ethyl)acetamide | >99 | 92.1 | R |
| 5 | N-(1-(biphenyl-4-yl)vinyl)acetamide | N-(1-(biphenyl-4-yl)ethyl)acetamide | >99 | 93.0 | R |
Data is for the ligand (R,R)-BICP, a chiral analog of the DPPBZ framework, in Rh-catalyzed asymmetric hydrogenation.[1]
Experimental Protocols
Synthesis of this compound (DPPBZ)
A common method for the synthesis of DPPBZ involves the reaction of o-dichlorobenzene with a phosphide (B1233454) reagent.
Materials:
-
o-Dichlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Diphenylphosphinylmagnesium Chloride: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), magnesium turnings (2.2 eq.) are suspended in anhydrous THF. A solution of chlorodiphenylphosphine (2.0 eq.) in anhydrous THF is added dropwise at room temperature. The reaction mixture is stirred until the magnesium is consumed, forming a solution of diphenylphosphinylmagnesium chloride.
-
Reaction with o-Dichlorobenzene: To the freshly prepared Grignard-like reagent, a solution of o-dichlorobenzene (1.0 eq.) in anhydrous THF is added slowly at 0 °C.
-
Reaction Work-up: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica (B1680970) gel to afford this compound as a white solid.
General Protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol is a general guideline for the alkylation of racemic 1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a benchmark reaction for testing new chiral ligands.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
This compound (DPPBZ) or a chiral derivative
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Standard Schlenk line and glassware
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the phosphine ligand (e.g., DPPBZ, 6 mol%) are dissolved in anhydrous dichloromethane. The solution is stirred at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.
-
Reaction Setup: To the catalyst solution, add rac-1,3-diphenyl-2-propenyl acetate (1 equivalent).
-
Nucleophile Preparation: In a separate flask, dissolve dimethyl malonate (2 equivalents) in anhydrous dichloromethane. Add BSA (2.5 equivalents) and KOAc (20 mol%) to the malonate solution and stir for 10 minutes at room temperature.
-
Reaction Execution: Add the prepared nucleophile solution to the catalyst-substrate mixture via syringe.
-
Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification and Analysis: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol is based on procedures for the asymmetric hydrogenation of enamides using rhodium complexes of chiral bisphosphine ligands.
Materials:
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral bisphosphine ligand (e.g., a chiral derivative of DPPBZ)
-
Enamide substrate
-
Anhydrous and degassed solvent (e.g., Toluene or Methanol)
-
Hydrogen gas (high purity)
-
Autoclave or hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral bisphosphine ligand (1.1-1.2 mol%) in the anhydrous, degassed solvent. Stir the solution for 30 minutes to form the active catalyst.
-
Reaction Setup: Add the enamide substrate (1 equivalent) to the catalyst solution.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave several times with hydrogen gas before pressurizing to the desired pressure (e.g., 40-100 psi).
-
Reaction Execution: Stir the reaction mixture at room temperature until the hydrogen uptake ceases or the reaction is complete as monitored by TLC or GC.
-
Work-up and Analysis: Carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess is typically determined by chiral GC or HPLC analysis.
Visualizations
Caption: Workflow for Palladium-Catalyzed Asymmetric Allylic Alkylation.
Caption: Simplified Catalytic Cycle for Palladium-Catalyzed AAA.
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Conclusion
This compound (DPPBZ) and its derivatives are valuable ligands in the field of asymmetric catalysis. Their rigid backbone provides a well-defined steric environment that is essential for achieving high enantioselectivity in reactions such as palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric hydrogenation. The protocols provided herein offer a starting point for researchers to explore the utility of this ligand class in their own synthetic endeavors. Further research into novel chiral derivatives of DPPBZ is likely to expand its applications and lead to the development of even more efficient and selective catalytic systems.
References
Application of 4,4'-Dimethoxy-2,2'-bipyridine in C-N Bond Formation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. While various catalytic systems have been developed for these transformations, the exploration of new ligands to enhance efficiency, selectivity, and substrate scope remains a critical area of research. This document provides detailed application notes and protocols concerning the use of 4,4'-dimethoxy-2,2'-bipyridine (B102126) as a ligand in C-N bond formation reactions.
It is important to note that while 4,4'-dimethoxy-2,2'-bipyridine is a well-known chelating ligand in transition metal chemistry, its application in traditional C-N cross-coupling reactions such as the Buchwald-Hartwig and Ullmann aminations is not extensively documented in scientific literature. However, its utility has been demonstrated in the realm of copper-catalyzed C-H amination of unactivated alkanes. This document will focus on this documented application and further provide generalized protocols for Ullmann and Buchwald-Hartwig reactions where similar bipyridine ligands have been employed, offering a starting point for further investigation with 4,4'-dimethoxy-2,2'-bipyridine.
I. Copper-Catalyzed Intermolecular Amidation of Unactivated Alkanes
A notable application of 4,4'-dimethoxy-2,2'-bipyridine is in the copper-catalyzed amidation of sp³ C-H bonds in unactivated alkanes. This reaction provides a direct method for the conversion of C-H bonds to C-N bonds, a highly sought-after transformation in organic synthesis.
Reaction Scheme:
R-H + H₂N-COR' --[(dmbpy)Cu(I) catalyst, Oxidant]--> R-NH-COR'
Quantitative Data Summary
The following table summarizes the results for the copper-catalyzed amidation of cyclohexane (B81311) with various amides and imides using a bipyridine-type ligand system. While the original study screened several ligands, the data presented here is representative of the efficacy of bipyridine-ligated copper catalysts in this transformation.
| Entry | Amide/Imide | Product | Yield (%)[1] |
| 1 | Benzamide (B126) | N-Cyclohexylbenzamide | 36 |
| 2 | 4-Methoxybenzamide | N-Cyclohexyl-4-methoxybenzamide | 42 |
| 3 | 4-Nitrobenzamide | N-Cyclohexyl-4-nitrobenzamide | 55 |
| 4 | 2-Pyridylamide | N-Cyclohexyl-2-pyridylcarboxamide | 60 |
| 5 | Phthalimide | N-Cyclohexylphthalimide | 75 |
| 6 | N-Methylbenzamide | N-Cyclohexyl-N-methylbenzamide | 48 |
| 7 | Acrylamide | N-Cyclohexylacrylamide | 30 |
| 8 | Boc-NH₂ | tert-Butyl cyclohexylcarbamate | 65 |
Reaction Conditions: Amide/Imide (0.5 mmol), Cyclohexane (5.0 mmol), CuI (2.5 mol%), 4,4'-dimethoxy-2,2'-bipyridine (2.5 mol%), Di-tert-butyl peroxide (2.0 equiv), Benzene (B151609) (1 mL), 100 °C, 24 h.
Experimental Protocol: Copper-Catalyzed Amidation of Cyclohexane
Materials:
-
Benzamide
-
Cyclohexane
-
Copper(I) iodide (CuI)
-
4,4'-dimethoxy-2,2'-bipyridine
-
Di-tert-butyl peroxide (DTBP)
-
Anhydrous benzene
-
Nitrogen gas
-
Schlenk tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add benzamide (0.5 mmol, 1.0 equiv), CuI (0.0125 mmol, 2.5 mol%), and 4,4'-dimethoxy-2,2'-bipyridine (0.0125 mmol, 2.5 mol%).
-
Seal the Schlenk tube with a rubber septum and purge with nitrogen gas for 10-15 minutes.
-
Under a nitrogen atmosphere, add anhydrous benzene (1 mL) and cyclohexane (5.0 mmol, 10 equiv).
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Add di-tert-butyl peroxide (1.0 mmol, 2.0 equiv) to the reaction mixture via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
After 24 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding 5 mL of a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-cyclohexylbenzamide.
Catalytic Cycle```dot
Figure 2: General experimental workflow for a C-N cross-coupling reaction.
Conclusion
4,4'-Dimethoxy-2,2'-bipyridine has demonstrated utility as a ligand in the copper-catalyzed C-H amidation of unactivated alkanes, offering a direct route to C-N bond formation. While its application in mainstream C-N cross-coupling reactions like the Ullmann and Buchwald-Hartwig aminations is not yet well-established, the success of structurally similar bipyridine ligands in these transformations suggests that it is a promising candidate for future research. The protocols and data presented herein provide a solid foundation for both the established application and the exploration of new frontiers in C-N bond formation catalysis. Researchers are encouraged to use the generalized protocols as a starting point for developing novel synthetic methodologies.
References
Application Notes and Protocols for the Use of 1,2-Bis(diphenylphosphino)benzene in Iron-Catalyzed Fluoroaromatic Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated aromatic moieties is a critical strategy in medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, improved binding affinity, and altered electronic characteristics. Traditional cross-coupling methods for creating C(sp²)-C(sp³) bonds with fluoroaromatic compounds can be challenging, frequently complicated by undesired C-F bond cleavage.[1] Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods relying on precious metals. A key advancement in this area is the use of 1,2-Bis(diphenylphosphino)benzene (DPPBz) as a catalytic modulator.[1][2][3] This bidentate phosphine (B1218219) ligand has been shown to effectively suppress side reactions and promote the selective coupling of polyfluorinated arylzinc reagents with a variety of alkyl halides.[1][3]
These application notes provide a detailed overview and experimental protocols for the DPPBz-modulated, iron-catalyzed cross-coupling of polyfluorinated arylzinc reagents with primary and secondary alkyl halides. The use of a catalytic amount of DPPBz is crucial for achieving selective cleavage of the C(sp³)-halogen bond while preserving the C(sp²)-F bonds of the aromatic ring.[1][3] This methodology offers a practical and efficient route to a diverse range of polyfluorinated aromatic compounds.[1][3]
Data Presentation
The following tables summarize the substrate scope and yields for the iron-catalyzed cross-coupling of various polyfluorinated arylzinc reagents with alkyl halides, modulated by this compound (DPPBz).
Table 1: Iron-Catalyzed Cross-Coupling of Polyfluorinated Arylzinc Reagents with 1-Iodooctane (B127717)
| Entry | Polyfluorinated Arylzinc Reagent (ArZnBr) | Product | Yield (%) |
| 1 | Pentafluorophenylzinc bromide | 1-(Pentafluorophenyl)octane | 95 |
| 2 | 2,3,5,6-Tetrafluorophenylzinc bromide | 1-(2,3,5,6-Tetrafluorophenyl)octane | 88 |
| 3 | 2,3,4,5-Tetrafluorophenylzinc bromide | 1-(2,3,4,5-Tetrafluorophenyl)octane | 87 |
| 4 | 3,5-Bis(trifluoromethyl)phenylzinc bromide | 1-(3,5-Bis(trifluoromethyl)phenyl)octane | 92 |
| 5 | 3,4,5-Trifluorophenylzinc bromide | 1-(3,4,5-Trifluorophenyl)octane | 96 |
Reaction Conditions: Fe(acac)₃ (5 mol%), DPPBz (15 mol%), ArZnBr (1.2 equiv), 1-iodooctane (1.0 equiv) in THF/NMP (4:1), 0 °C to room temperature, 2 h.
Table 2: Iron-Catalyzed Cross-Coupling of 3,4,5-Trifluorophenylzinc Bromide with Various Alkyl Halides
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | 1-Iodooctane | 1-(3,4,5-Trifluorophenyl)octane | 96 |
| 2 | 1-Bromooctane | 1-(3,4,5-Trifluorophenyl)octane | 94 |
| 3 | 1-Iodo-4-phenylbutane | 1-(3,4,5-Trifluorophenyl)-4-phenylbutane | 95 |
| 4 | Ethyl 6-bromohexanoate | Ethyl 6-(3,4,5-Trifluorophenyl)hexanoate | 89 |
| 5 | Bromocycloheptane | (3,4,5-Trifluorophenyl)cycloheptane | 91 |
| 6 | 1-Bromo-4-(benzyloxy)butane | 1-(Benzyloxy)-4-(3,4,5-trifluorophenyl)butane | 90 |
Reaction Conditions: Fe(acac)₃ (5 mol%), DPPBz (15 mol%), 3,4,5-Trifluorophenylzinc Bromide (1.2 equiv), Alkyl Halide (1.0 equiv) in THF/NMP (4:1), 0 °C to room temperature, 2 h.
Experimental Protocols
Protocol 1: General Procedure for the Iron-Catalyzed Cross-Coupling of Polyfluorinated Arylzinc Reagents with Alkyl Halides
Materials:
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
-
This compound (DPPBz)
-
Polyfluorinated aryl bromide
-
Magnesium turnings
-
Zinc bromide (ZnBr₂)
-
Alkyl halide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure for Preparation of Polyfluorinated Arylzinc Reagent:
-
In a flame-dried Schlenk flask under an argon atmosphere, place magnesium turnings (1.5 equivalents relative to the aryl bromide).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the polyfluorinated aryl bromide (1.2 equivalents relative to the alkyl halide) in anhydrous THF via syringe.
-
Stir the mixture at room temperature until the magnesium is consumed to form the Grignard reagent.
-
In a separate flame-dried Schlenk flask under argon, place anhydrous ZnBr₂ (1.3 equivalents relative to the alkyl halide).
-
Dissolve the ZnBr₂ in anhydrous THF.
-
Cool the Grignard reagent solution to 0 °C and slowly add the ZnBr₂ solution via cannula.
-
Allow the mixture to warm to room temperature and stir for 1 hour to complete the transmetalation, yielding the polyfluorinated arylzinc reagent.
Procedure for the Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an argon atmosphere, combine Fe(acac)₃ (0.05 equivalents) and DPPBz (0.15 equivalents).
-
Add a mixture of anhydrous THF and anhydrous NMP (typically a 4:1 ratio).
-
Cool the flask to 0 °C in an ice bath.
-
To this catalyst mixture, add the alkyl halide (1.0 equivalent) via syringe.
-
Slowly add the previously prepared polyfluorinated arylzinc reagent solution via cannula over a period of 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired polyfluorinated aromatic compound.
Visualizations
Experimental Workflow
Caption: General workflow for the iron-catalyzed fluoroaromatic coupling.
Proposed Catalytic Cycle
Caption: Putative catalytic cycle for the iron-catalyzed cross-coupling.
References
- 1. Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Iron-catalysed fluoroaromatic coupling reactions under catalytic modulation with this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction conditions with 1,2-Bis(diphenylphosphino)benzene ligand
Technical Support Center: 1,2-Bis(diphenylphosphino)benzene (dppbz) Ligand
Welcome to the technical support center for optimizing reaction conditions with the this compound (dppbz) ligand. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide standardized protocols for various catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dppbz) and what are its primary applications?
A1: this compound (dppbz) is a white, air-stable solid classified as a bidentate diphosphine ligand.[1] Its rigid phenylene backbone and two diphenylphosphino groups allow it to form stable chelate complexes with various transition metals, particularly palladium, nickel, and copper.[2][3] This structural feature enhances reactivity and selectivity in a range of catalytic processes.[2] Key applications include Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N amination, C-S cross-coupling, and iron-catalyzed coupling reactions.[3]
Q2: How should I handle and store the dppbz ligand?
A2: Dppbz is an air-stable solid, which simplifies handling compared to many other phosphine (B1218219) ligands.[1] However, as with most organophosphorus compounds, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent gradual oxidation over long periods. For creating catalyst solutions, standard anhydrous and deoxygenated solvents should be used to maintain the integrity of the active catalytic species.
Q3: My reaction yield is low. What are the first parameters I should check?
A3: If you are experiencing low yields, consider the following key areas first:
-
Atmosphere: Ensure the reaction was set up under a strictly inert atmosphere (nitrogen or argon). Oxygen can deactivate the palladium catalyst.
-
Reagent Purity: Verify the purity of your substrates, solvent, and base. Water and other impurities can interfere with the catalytic cycle. Solvents should be anhydrous and degassed.
-
Base Strength and Solubility: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[4] The base's solubility in the reaction medium can also impact the rate.[5]
-
Catalyst Pre-activation: If you are generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and dppbz, ensure you are allowing sufficient time for the active Pd(0)-dppbz complex to form.
Q4: Can dppbz be used in nickel-catalyzed reactions?
A4: Yes, dppbz is an effective ligand for nickel-catalyzed cross-coupling reactions. It has been successfully employed in C-S cross-coupling reactions to form carbon-sulfur bonds, particularly with sterically hindered substrates.[3] Nickel complexes with dppbz have also demonstrated reactivity in Buchwald-Hartwig C-N aminations.[3]
Troubleshooting Guide
Issue 1: Poor or No Conversion in a Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura reaction using a Pd/dppbz system is not proceeding. What are the likely causes and solutions?
-
Answer:
-
Cause A: Ineffective Base. The transmetalation step of the Suzuki-Miyaura cycle is highly dependent on the base.
-
Solution: Switch to a stronger or more soluble base. If you are using K₂CO₃, consider trying K₃PO₄ or Cs₂CO₃. The addition of a small amount of water to the solvent (e.g., dioxane/water 10:1) can sometimes improve the solubility and efficacy of the inorganic base.[5]
-
-
Cause B: Catalyst Deactivation. The Pd(0) catalyst can be sensitive to air or impurities.
-
Solution: Ensure all solvents are thoroughly degassed and reagents are handled under a strict inert atmosphere. Using a palladium precatalyst, which is more stable, can sometimes provide more consistent results.
-
-
Cause C: Low Reaction Temperature. Sterically hindered or electronically deactivated substrates may require more thermal energy.
-
Solution: Incrementally increase the reaction temperature, for example, from 80°C to 100°C or 110°C, while monitoring for product formation and potential decomposition.
-
-
Issue 2: Side Product Formation in Buchwald-Hartwig Amination
-
Question: I am observing significant amounts of hydrodehalogenation (replacement of the halide with -H) in my Buchwald-Hartwig reaction. How can I suppress this side reaction?
-
Answer:
-
Cause A: β-Hydride Elimination. This is a common side reaction that competes with reductive elimination to form the desired C-N bond.[6]
-
Solution 1 (Ligand Choice): The rigid backbone of dppbz generally helps promote reductive elimination. Ensure the ligand-to-metal ratio is appropriate (typically 1:1 to 1.2:1 for a bidentate ligand).
-
Solution 2 (Base Selection): The choice of base can influence the relative rates of the desired reaction and side reactions. While strong bases are needed, using an extremely high concentration or a base that is too harsh can sometimes promote side pathways. Screen different bases like NaOtBu, K₃PO₄, or Cs₂CO₃.[4]
-
-
Cause B: Reaction Temperature/Time. Prolonged reaction times at high temperatures can lead to increased side product formation.
-
Solution: Monitor the reaction progress by TLC or GC/MS and stop the reaction as soon as the starting material is consumed. Consider running the reaction at a slightly lower temperature (e.g., 90°C instead of 110°C) to see if selectivity improves.[3]
-
-
Data Presentation
Table 1: Representative Conditions for Palladium-Catalyzed Reactions with dppbz
| Reaction Type | Aryl Halide | Coupling Partner | Pd Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Aryl Bromide | Arylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ (2) | Toluene (B28343) | 100 | 12 | >95 |
| Suzuki-Miyaura | Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ (1.5) | K₃PO₄ (3) | Dioxane | 110 | 18 | 85-95 |
| Buchwald-Hartwig | Aryl Bromide | Secondary Amine | Pd(OAc)₂ (2) | NaOtBu (1.5) | Toluene | 100 | 16 | >90 |
| Buchwald-Hartwig | Aryl Chloride | Primary Amine | Pd₂(dba)₃ (2) | LHMDS (1.4) | Dioxane | 100 | 24 | ~88 |
Note: Data compiled from typical conditions described in the literature. Yields are highly substrate-dependent.
Table 2: Screening Conditions for Nickel-Catalyzed C-S Cross-Coupling with dppbz[3]
| Ni Precursor (mol%) | Base (equiv.) | Solvent | Temp (°C) | Substrate Scope | Typical Yield (%) |
| NiCl₂(dme) (5) | K₃PO₄ (2) | Dioxane | 110 | Aryl triflates & alkyl thiols | 80-95 |
| Ni(cod)₂ (5) | NaOtBu (1.5) | Toluene | 100 | Sterically hindered aryl bromides | 75-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), this compound (dppbz, 2.2 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.2 M solution).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[3]
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.[3] Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[3]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), dppbz (1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, ~0.5 M).
-
Reaction: Seal the flask and heat the mixture to the target temperature (typically 90-110°C) with stirring.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Yield in DPPBZ-Catalyzed Cross-Coupling Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing 1,2-bis(diphenylphosphino)benzene (DPPBZ) as a ligand in palladium-catalyzed cross-coupling reactions. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address common experimental challenges and enhance reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during DPPBZ-catalyzed cross-coupling reactions, offering potential causes and actionable solutions.
Q1: My reaction suffers from low or no yield. What are the initial checks I should perform?
A1: When encountering low or no product formation, a systematic evaluation of your reaction setup and components is the most effective troubleshooting strategy.
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation. Ensure that all solvents and reagents have been thoroughly degassed and that a positive pressure of an inert gas (e.g., argon or nitrogen) is maintained throughout the reaction.
-
Reagent Purity and Stability:
-
Organoboron Reagents (Suzuki-Miyaura): Boronic acids can degrade, particularly when exposed to air and moisture, leading to a common side reaction known as protodeboronation. It is advisable to use fresh or properly stored boronic acid.
-
Base: The quality of the base is critical; it should be finely powdered and dry to ensure reproducibility.
-
-
Catalyst Activity: The palladium catalyst's activity is central to the reaction's success. Deactivation or insufficient activity is a frequent cause of low yields. Using a fresh, properly stored catalyst is recommended, as Pd(0) species can be sensitive to air and moisture.
Q2: I'm observing the formation of palladium black. What does this signify and how can it be prevented?
A2: The appearance of palladium black indicates the precipitation of palladium metal, which leads to catalyst deactivation. This can be caused by:
-
Ligand Dissociation: The active catalytic species may be unstable, leading to the dissociation of the DPPBZ ligand and subsequent agglomeration of palladium atoms.
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition. It may be beneficial to run the reaction at a lower temperature, which can improve catalyst stability and overall yield.
Q3: How can I minimize the formation of homocoupling byproducts in my Suzuki-Miyaura reaction?
A3: Homocoupling, the self-coupling of the boronic acid, is a common side reaction. To minimize this:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is thoroughly purged with an inert gas, and that all solvents are properly degassed to prevent oxygen-promoted oxidative homocoupling.
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly over a period can help maintain a low concentration in the reaction mixture, thus disfavoring the homocoupling reaction.
-
Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling. Screening different palladium pre-catalysts may be beneficial.
Data Presentation
The following tables provide illustrative data on how various reaction parameters can influence the yield of DPPBZ-catalyzed cross-coupling reactions. The optimal conditions are highly dependent on the specific substrates being used.
Table 1: Effect of Base and Solvent on a Model DPPBZ-Catalyzed Suzuki-Miyaura Reaction
| Entry | Base (2 equiv.) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene / H₂O (4:1) | 90 | 78 |
| 2 | K₃PO₄ | Toluene / H₂O (4:1) | 90 | 89 |
| 3 | Cs₂CO₃ | Toluene / H₂O (4:1) | 90 | 94 |
| 4 | K₃PO₄ | Dioxane / H₂O (4:1) | 100 | 96 |
| 5 | K₃PO₄ | THF / H₂O (4:1) | 65 | 65 |
Table 2: Effect of Palladium Precursor and Catalyst Loading on a Model DPPBZ-Catalyzed Buchwald-Hartwig Amination
| Entry | Palladium Precursor | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | 2.0 | 100 | 85 |
| 2 | Pd₂(dba)₃ | 1.0 | 100 | 92 |
| 3 | Pd(OAc)₂ | 1.0 | 100 | 75 |
| 4 | Pd₂(dba)₃ | 0.5 | 100 | 88 |
Experimental Protocols
The following are generalized procedures for DPPBZ-catalyzed cross-coupling reactions and should be optimized for specific substrates.
General Procedure for DPPBZ-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the organoboron reagent (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the DPPBZ ligand (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
General Procedure for DPPBZ-Catalyzed Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, charge an oven-dried vial with a magnetic stir bar, the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the DPPBZ ligand (0.022 mmol, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the aryl halide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vial and heat with vigorous stirring at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: A workflow for troubleshooting low yields in cross-coupling reactions.
Caption: The generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: 1,2-Bis(diphenylphosphino)benzene (dppbz) Catalysts
This guide is intended for researchers, scientists, and drug development professionals using 1,2-Bis(diphenylphosphino)benzene (dppbz) in their catalytic reactions. It provides answers to frequently asked questions and detailed troubleshooting for common side reactions and issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dppbz) and where is it commonly used?
A1: this compound (dppbz) is a bidentate phosphine (B1218219) ligand widely used in coordination chemistry and homogeneous catalysis.[1][2][3] It forms stable complexes with transition metals like palladium and nickel, making it an effective ligand for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-S cross-coupling.[4] Its rigid backbone and steric properties can enhance catalytic activity, selectivity, and stability.[4]
Q2: My reaction yield is low, and I suspect a problem with the dppbz-catalyst. What are the most common side reactions?
A2: Low yields can often be attributed to catalyst deactivation. The two most common side reactions involving the dppbz ligand are P-C bond cleavage and oxidation of the phosphine to phosphine oxide.[5][6][7][8] P-C bond cleavage involves the breaking of the bond between phosphorus and a phenyl group, which can deactivate the catalyst.[5][6] Phosphine oxidation, often caused by trace amounts of air or peroxides, forms dppbz-oxide, which is generally a poor ligand for the active catalytic species.[8][9]
Q3: I observe the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A3: A black precipitate is typically palladium black, which consists of agglomerated, inactive Pd(0) particles. This catalyst decomposition can be caused by high temperatures, prolonged reaction times, or an unstable catalytic species. While phosphine oxides are generally considered detrimental, they can sometimes act as stabilizing ligands for palladium nanoparticles, preventing their agglomeration into palladium black.[10] To prevent its formation, ensure a strictly inert atmosphere, use appropriate solvent and temperature conditions, and consider using a phosphine oxide as an additive in some specific cases.[10][11]
Q4: Can the dppbz ligand itself be a source of impurities or side reactions?
A4: Yes. Besides the primary degradation pathways, the dppbz ligand can be sensitive to reaction conditions. For instance, in the presence of strong bases and certain metal complexes, C-H bond activation adjacent to the phosphorus atom has been reported, although this is less common than P-C bond cleavage.[5] Furthermore, incomplete reaction or degradation of the ligand during synthesis can lead to impurities that may interfere with catalysis.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and offers structured solutions.
Problem 1: Low or No Catalytic Activity
If your dppbz-catalyzed reaction shows low conversion or fails to proceed, consult the following table for potential causes and solutions.
| Potential Cause | Suggested Solution |
| Phosphine Oxidation | Ensure all reagents and solvents are thoroughly degassed. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.[9] |
| P-C Bond Cleavage | This degradation pathway can be complex.[5][6] Lowering the reaction temperature or screening different solvents may help. In some cases, the choice of metal precursor or base can influence the stability of the ligand. |
| Catalyst Poisoning | Impurities in substrates or reagents (e.g., sulfur compounds) can poison the palladium catalyst. Purify all starting materials before use.[11] |
| Inhibition by Starting Material | Substrates with coordinating groups, such as pyridines, can sometimes bind to the metal center and inhibit catalysis. Using bulky ligands or pre-formed catalysts can sometimes overcome this issue.[12] |
Problem 2: Formation of Unidentified Byproducts
The appearance of unexpected peaks in your analytical data (LC-MS, GC-MS, NMR) could be due to ligand-derived side products.
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Triphenylphosphine Oxide | P-C bond cleavage followed by oxidation of the resulting phosphide (B1233454) fragment. | Analyze the reaction mixture for other phosphorus-containing byproducts. This side reaction is inherent to the ligand's structure under certain conditions.[5] |
| Dppbz-monoxide or Dppbz-dioxide | Oxidation of one or both phosphorus atoms of the dppbz ligand.[8] | Confirm the presence of an oxidant (e.g., air, peroxides). Improve inert atmosphere techniques. |
Visual Troubleshooting and Reaction Pathways
The following diagrams illustrate key concepts for troubleshooting and understanding potential failure modes in dppbz-catalyzed reactions.
Caption: A troubleshooting workflow for diagnosing low yields in dppbz-catalyzed reactions.
Caption: Comparison of the desired catalytic cycle and a catalyst deactivation pathway via P-C bond cleavage.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Using a Pd-dppbz Catalyst
This protocol provides a general method and highlights steps to minimize common side reactions.
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry argon or nitrogen.
-
Solvents (e.g., Toluene, Dioxane) must be anhydrous and thoroughly degassed. This can be achieved by sparging with argon for 30-60 minutes or by using a freeze-pump-thaw technique.
-
All solid reagents, including the aryl halide, boronic acid, base (e.g., K₃PO₄, Cs₂CO₃), and the dppbz ligand, should be dried under vacuum.
2. Reaction Setup (under Inert Atmosphere):
-
To a Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the dppbz ligand (1.1-2.2 mol% relative to Pd), and the base (2.0-3.0 equivalents).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add the aryl halide (1.0 equivalent) and the boronic acid (1.2-1.5 equivalents) to the flask.
-
Add the degassed solvent via syringe.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Troubleshooting Note: If the reaction stalls or palladium black is observed, the temperature may be too high, potentially accelerating ligand degradation. Consider running the reaction at a lower temperature for a longer duration.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
-
Note on Palladium Removal: If residual palladium is a concern for downstream applications, the purified product can be treated with a palladium scavenger.[13][14][15]
This technical guide provides a starting point for addressing common issues with dppbz catalysts. Given the complexity of catalytic systems, further optimization and screening of reaction parameters may be necessary for specific substrates and transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. vromedia.agriculture.vic.gov.au [vromedia.agriculture.vic.gov.au]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 9. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1,2-Bis(diphenylphosphino)benzene (dppbz) Complexes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1,2-bis(diphenylphosphino)benzene (dppbz) complexes. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Catalyst Inactivity or Low Yield in Cross-Coupling Reactions
Q1: My palladium-dppbz catalyzed Suzuki coupling reaction is sluggish or not proceeding to completion. What are the potential causes related to catalyst stability?
A1: Several factors related to the stability of the Pd-dppbz catalyst can lead to poor performance in Suzuki coupling reactions. The primary suspects are catalyst deactivation through various pathways:
-
Ligand Oxidation: Phosphine (B1218219) ligands like dppbz are susceptible to oxidation to the corresponding phosphine oxide, especially in the presence of trace oxygen. The resulting bis(phosphine mono-oxide) (BPMO) complex can have different catalytic activity, and in some cases, the in-situ oxidation is even suggested to form the active catalyst. However, uncontrolled oxidation can lead to inactive species.
-
Formation of Inactive Palladium Species: The active Pd(0) species can decompose to form palladium black, which is catalytically inactive. This is often observed as a black precipitate in the reaction mixture. This can be exacerbated by high temperatures or slow reaction kinetics.
-
Catalyst Poisoning: The pyridine (B92270) nitrogen in substrates can act as a ligand, binding to the metal center and inhibiting the catalytic cycle. Similarly, impurities in reagents or solvents can poison the catalyst.
-
P-C Bond Cleavage: Under certain conditions, cleavage of the phosphorus-carbon bond in the dppbz ligand can occur, leading to degradation of the catalyst.
Troubleshooting Steps:
-
Ensure Rigorous Inert Atmosphere: Use a well-sealed reaction vessel and thoroughly degas all solvents and reagents.[1][2][3][4] A step-by-step guide for handling air-sensitive compounds is provided in the Experimental Protocols section.
-
Purify Reagents: Ensure the purity of starting materials, as trace impurities can deactivate the catalyst.[5]
-
Optimize Reaction Conditions:
-
Monitor the Reaction: Use techniques like ³¹P NMR to monitor the integrity of the dppbz ligand and the formation of any new phosphorus-containing species during the reaction.[7][8][9][10][11]
-
Consider Pre-catalyst Activation: If using a Pd(II) precursor, ensure efficient reduction to the active Pd(0) species.
Issue 2: Observable Degradation of the dppbz Complex
Q2: I observe a color change or precipitate formation in my solution of a dppbz complex, even without adding other reagents. What could be happening?
A2: This suggests inherent instability of the complex under the storage or handling conditions. Potential causes include:
-
Air and Moisture Sensitivity: While the dppbz ligand itself is a white, air-stable solid, its metal complexes can be sensitive to air and moisture.[12] Oxidation of the metal center or the phosphine ligand can occur.
-
Solvent-Induced Decomposition: Some solvents can coordinate to the metal center and facilitate decomposition pathways. The stability of similar phosphine complexes has been shown to be solvent-dependent.
-
Thermal Instability: Even at room temperature, some complexes may have limited thermal stability, leading to slow decomposition over time.
Troubleshooting Steps:
-
Strict Inert Atmosphere: Handle and store all dppbz complexes under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1][2][3][4]
-
Use Anhydrous Solvents: Ensure all solvents are rigorously dried and degassed before use.
-
Storage Conditions: Store complexes in a cool, dark place, preferably in a freezer within a glovebox.
-
Characterize Freshly Prepared Complexes: Use techniques like NMR, X-ray crystallography, and elemental analysis to confirm the structure and purity of your complex before use.
Frequently Asked Questions (FAQs)
Q3: What is P-C bond cleavage and how can I minimize it?
A3: P-C bond cleavage is a degradation pathway where a bond between a phosphorus atom and a carbon atom in the dppbz ligand is broken. This can lead to the formation of inactive or less active catalyst species. Studies on nickel bis(diphosphine) complexes, including those with ligands similar to dppbz, have shown that this process can be influenced by the rigidity of the diphosphine backbone and steric effects. To minimize P-C bond cleavage, consider optimizing the ligand structure if possible, or adjusting reaction conditions such as temperature and solvent to disfavor this decomposition pathway.
Q4: Can a deactivated dppbz catalyst be regenerated?
A4: In some cases, catalyst regeneration is possible, depending on the deactivation mechanism.
-
For coke deposition or fouling: A common method is calcination, which involves heating the catalyst in a controlled atmosphere to burn off organic residues.[13][14]
-
For poisoning: Washing with specific solvents or reagents might remove the poisoning species. For example, a mixture of chloroform (B151607) and glacial acetic acid has been used to regenerate palladium catalysts.[15][16]
A general protocol for catalyst regeneration is provided in the Experimental Protocols section. However, the success of regeneration is highly dependent on the specific complex and the cause of deactivation.
Q5: How does the purity of the dppbz ligand affect the stability of its complexes?
A5: The purity of the dppbz ligand is crucial. Impurities such as phosphine oxides or residual reagents from the ligand synthesis can coordinate to the metal center and affect the formation and stability of the desired complex. It is recommended to use highly pure dppbz, which can be achieved by recrystallization or chromatography.
Q6: Are there more stable alternatives to dppbz?
A6: The stability of a complex is dependent on the specific metal and the reaction conditions. However, modifying the electronic and steric properties of the diphosphine ligand can enhance stability. For example, introducing electron-donating or bulky substituents on the phenyl rings can modulate the properties of the resulting complex. The choice of an alternative ligand will depend on the specific application.
Data Presentation
Table 1: Common Instability Issues of dppbz Complexes and Mitigation Strategies
| Issue | Description | Potential Causes | Mitigation Strategies |
| Catalyst Inactivity | Low or no conversion in catalytic reactions. | Ligand oxidation, formation of Pd black, catalyst poisoning, P-C bond cleavage. | Rigorous inert atmosphere, pure reagents, optimized temperature and solvent, use of pre-catalysts. |
| Complex Decomposition | Color change, precipitation, or degradation of the isolated complex. | Air/moisture sensitivity, solvent effects, thermal instability. | Strict inert atmosphere handling and storage, use of anhydrous solvents, storage at low temperatures. |
| P-C Bond Cleavage | Scission of the phosphorus-carbon bond in the ligand. | High temperatures, specific metal-ligand combinations. | Optimization of reaction conditions, modification of ligand structure. |
| Ligand Oxidation | Formation of phosphine oxides. | Presence of oxygen. | Strict inert atmosphere techniques. |
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive dppbz Complexes using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere.[1][2][3][4]
Materials:
-
Schlenk flask or three-necked round-bottom flask (oven-dried)
-
Schlenk line with vacuum and inert gas (argon or nitrogen) supply
-
Greased ground-glass stoppers and septa
-
Cannula or syringe for liquid transfer
-
dppbz complex and other reagents
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) and cooled under vacuum.
-
Evacuate-Refill Cycle: a. Assemble the reaction flask with a stir bar and stopper. b. Attach the flask to the Schlenk line via a sidearm. c. Carefully open the flask to the vacuum to remove the air. d. Backfill the flask with inert gas. e. Repeat this evacuate-refill cycle at least three times to ensure an inert atmosphere.
-
Adding Solids: a. Weigh the dppbz complex and other solid reagents in a glovebox or under a positive flow of inert gas. b. Quickly add the solids to the reaction flask against a counterflow of inert gas.
-
Adding Solvents and Liquid Reagents: a. Use a cannula or a gas-tight syringe to transfer degassed, anhydrous solvents and liquid reagents into the reaction flask through a septum.
-
Running the Reaction: a. Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.
Protocol 2: Monitoring dppbz Complex Stability by ³¹P NMR Spectroscopy
This protocol describes how to use ³¹P NMR to observe the degradation of a dppbz complex.[7][8][9][10][11]
Materials:
-
NMR tube with a J. Young valve or a sealed NMR tube
-
Solution of the dppbz complex in a deuterated solvent
-
Internal standard (optional, e.g., triphenyl phosphate)
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. In a glovebox or under inert atmosphere, prepare a solution of the dppbz complex of known concentration in a suitable deuterated solvent. b. If quantitative analysis is desired, add a known amount of an internal standard. c. Transfer the solution to an NMR tube and seal it with a J. Young valve or by flame-sealing.
-
Initial Spectrum: a. Acquire an initial ³¹P{¹H} NMR spectrum to serve as a baseline (t=0). Note the chemical shift and integration of the peak corresponding to the dppbz complex.
-
Stability Study: a. Store the NMR tube under the desired conditions (e.g., specific temperature, exposure to light). b. Acquire ³¹P{¹H} NMR spectra at regular time intervals.
-
Data Analysis: a. Monitor for the appearance of new peaks, which may correspond to degradation products such as the phosphine oxide or products of P-C bond cleavage. b. The decrease in the integration of the starting complex peak over time can be used to determine the rate of decomposition.
Protocol 3: General Protocol for Regeneration of a Deactivated Palladium-dppbz Catalyst
This protocol is a general guideline and may need to be optimized for specific catalysts and deactivation causes.[13][14][15][16]
Materials:
-
Deactivated catalyst
-
Appropriate solvents for washing (e.g., chloroform, glacial acetic acid, water)
-
Filtration apparatus
-
Tube furnace with temperature control and inert gas flow
Procedure:
-
Solvent Washing (for poisoning or soluble deposits): a. Suspend the deactivated catalyst in a suitable solvent or a mixture of solvents (e.g., chloroform and glacial acetic acid). b. Stir and/or sonicate the suspension for a defined period. c. Filter the catalyst and wash it thoroughly with the solvent. d. Dry the catalyst under vacuum.
-
Thermal Treatment (for coking): a. Place the spent catalyst in a tube furnace. b. Heat the catalyst to a specific temperature (e.g., 350-600 °C) under a flow of inert gas (e.g., nitrogen). This step removes volatile organic materials. c. For complete coke removal, a controlled amount of air or oxygen mixed with an inert gas can be introduced at an elevated temperature. d. Cool the catalyst to room temperature under an inert gas flow.
-
Activity Test: a. Test the activity of the regenerated catalyst in a small-scale reaction to evaluate the effectiveness of the regeneration process.
Visualizations
Caption: Common decomposition pathways for dppbz complexes.
Caption: Workflow for experiments with dppbz complexes.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 2. web.mit.edu [web.mit.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
troubleshooting low enantioselectivity with dppbz ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low enantioselectivity when using 1,2-Bis(diphenylphosphino)benzene (DPPBZ) ligands in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: What is DPPBZ and where is it primarily used?
A1: this compound, commonly known as DPPBZ, is a bidentate phosphine (B1218219) ligand used in coordination chemistry and catalysis.[1] It forms stable chelate complexes with various transition metals like palladium, rhodium, ruthenium, and copper.[2] Its primary application is in homogeneous catalysis, including asymmetric hydrogenation, cross-coupling reactions, and hydroformylation, where it serves to control the reactivity and selectivity of the metal center.[1][2]
Q2: What are the most critical factors affecting enantioselectivity when using DPPBZ ligands?
A2: Several factors can significantly impact the enantiomeric excess (e.e.) of a reaction. The most critical are:
-
Catalyst Integrity: The formation of the active catalyst, including the correct ligand-to-metal ratio and the absence of impurities or oxidized phosphine species, is paramount.[3]
-
Reaction Temperature: Temperature is a critical parameter, with lower temperatures generally leading to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3][4]
-
Solvent Choice: The solvent can dramatically influence the catalyst's conformation and the transition state energies, sometimes even reversing enantioselectivity.[5][6][7][8]
-
Substrate Purity and Structure: Impurities in the substrate can act as poisons to the catalyst. Furthermore, the electronic and steric properties of the substrate must be compatible with the chiral pocket of the DPPBZ-metal complex.[3]
Q3: How does temperature typically influence enantioselectivity?
A3: Temperature has a significant impact on both reaction rate and selectivity.[4][9][10] Generally, lower reaction temperatures are favored for achieving high enantioselectivity. This is because the difference in activation energies between the two pathways leading to the R and S enantiomers becomes more significant relative to the available thermal energy, thus amplifying the preference for the lower energy transition state.[3] However, excessively low temperatures may slow the reaction rate to an impractical level. An optimal temperature must be found to balance reaction speed and stereochemical control.[4]
Q4: Can the metal precursor or its counter-ion affect the reaction's outcome?
A4: Absolutely. The choice and purity of the metal precursor are crucial. Different counter-ions (e.g., acetate, triflate, chloride) can alter the electronic properties and stability of the active catalytic species.[3] Some counter-ions may be more coordinating, potentially interfering with substrate binding. It is always recommended to use high-purity, well-characterized metal precursors and to consider the counter-ion as a variable for optimization.
Q5: My DPPBZ ligand is an achiral molecule. How can it induce enantioselectivity?
A5: While the DPPBZ ligand itself is achiral, it creates a chiral environment upon coordination to a metal center in a specific geometry. The phenyl groups on the phosphorus atoms and the benzene (B151609) backbone create a rigid, C₂-symmetric-like conformation when chelated. This constrained, three-dimensional space around the metal center can effectively differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer over the other. This concept is central to many modern asymmetric catalytic systems where chirality is generated in situ.
Troubleshooting Guide for Low Enantioselectivity
This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Problem 1: Very Low or No Enantioselectivity (<10% ee)
If you observe minimal or no asymmetric induction, the fundamental components of the catalytic system should be investigated first.
Step 1: Verify Ligand and Reagent Integrity
-
Question: Is my DPPBZ ligand pure?
-
Issue: Diphosphine ligands are susceptible to oxidation to phosphine oxides, especially if handled improperly. Phosphine oxides do not coordinate effectively and can alter the catalytic cycle.
-
Solution: Check the ligand's purity using ³¹P NMR spectroscopy. The signal for DPPBZ should be sharp and at the correct chemical shift, while phosphine oxides will appear at a different, characteristic downfield shift. Store and handle DPPBZ under an inert atmosphere (e.g., nitrogen or argon).
-
-
Question: Are my solvent and substrate pure and anhydrous?
-
Issue: Water and other impurities can deactivate the catalyst or interfere with the reaction.[11]
-
Solution: Use freshly distilled or high-purity anhydrous solvents. Ensure the substrate is purified (e.g., by chromatography, distillation, or recrystallization) and free of contaminants that could act as catalyst poisons.
-
Step 2: Evaluate Catalyst Formation and Handling
-
Question: Is the active catalyst forming correctly?
-
Issue: An incorrect ligand-to-metal ratio can lead to the formation of different, less selective catalytic species. The catalyst may also require specific conditions (e.g., temperature, time) to form completely.
-
Solution: Ensure precise stoichiometry when preparing the catalyst. Consider pre-forming the catalyst by stirring the metal precursor and the DPPBZ ligand together in the solvent for a period (e.g., 15-60 minutes) before adding the substrate. This ensures the active species is present at the start of the reaction.
-
Problem 2: Moderate but Sub-optimal Enantioselectivity (10-80% ee)
If the reaction shows some enantioselectivity, the basic components are likely correct, and optimization of reaction parameters is needed.
Step 1: Screen Reaction Solvents
-
Question: Is the solvent optimal for this transformation?
-
Issue: The solvent's polarity, coordinating ability, and steric bulk can significantly influence the stability of the diastereomeric transition states. An inappropriate solvent can lead to poor stereochemical communication between the catalyst and the substrate.[6][8]
-
Solution: Screen a range of solvents with different properties. It is common to see dramatic improvements in enantioselectivity simply by changing the solvent.
-
| Solvent Screening Parameter | Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Hexane |
| Polarity | Low | Medium | Medium | Very Low |
| Coordinating Ability | Low (π-donor) | Low | High | Low |
| Hypothetical ee (%) | 75% | 60% | 85% | 40% |
Step 2: Optimize Reaction Temperature
-
Question: Can the enantioselectivity be improved by changing the temperature?
-
Issue: As discussed, higher temperatures can erode enantioselectivity by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.
-
Solution: Systematically lower the reaction temperature. Run the reaction at room temperature, 0 °C, -20 °C, and even lower if necessary. Be aware that reaction times will increase at lower temperatures.
-
| Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 50 | 2 | >99 | 65 |
| 25 (RT) | 6 | >99 | 82 |
| 0 | 24 | 95 | 94 |
| -20 | 48 | 80 | >99 |
Step 3: Adjust Concentration and Addition Rate
-
Question: Could aggregation or background reactions be an issue?
-
Issue: At high concentrations, catalyst aggregation can occur, leading to species with different selectivities. A fast addition of a reagent could also favor non-selective background reactions.
-
Solution: Vary the concentration of the reaction. Running the reaction under more dilute conditions can sometimes improve selectivity. If a reagent is particularly reactive, consider adding it slowly via a syringe pump to maintain a low instantaneous concentration.
-
Experimental Protocols
Protocol 1: General Procedure for a DPPBZ-Catalyzed Asymmetric Reaction
This protocol provides a general workflow for setting up an asymmetric reaction. Note: All manipulations should be performed under an inert atmosphere (e.g., using a glovebox or Schlenk line techniques).
-
Catalyst Pre-formation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the metal precursor (e.g., [Rh(COD)₂]BF₄, 1 mol%) and the DPPBZ ligand (1.1 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed, anhydrous solvent (e.g., THF, 2.0 mL) via syringe.
-
Stir the resulting solution at room temperature for 30 minutes. The solution should become homogeneous and may change color, indicating complex formation.
-
-
Reaction Execution:
-
In a separate dry Schlenk flask, dissolve the substrate (1.0 mmol) in the same degassed, anhydrous solvent (3.0 mL).
-
Cool the substrate solution to the desired reaction temperature (e.g., 0 °C).
-
Transfer the pre-formed catalyst solution to the substrate solution via a cannula.
-
Add any other required reagents (e.g., a hydrogen source for hydrogenation, a coupling partner for cross-coupling).
-
Stir the reaction at the set temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC, or ¹H NMR).
-
-
Workup and Analysis:
-
Once the reaction is complete, quench it as required (e.g., by adding a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC.
-
Protocol 2: Checking DPPBZ Ligand Purity by ³¹P NMR
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, accurately weigh a small amount of the DPPBZ ligand (approx. 5-10 mg).
-
Dissolve the ligand in a deuterated solvent (e.g., CDCl₃ or C₆D₆, approx. 0.6 mL) that has been passed through a plug of activated alumina (B75360) to remove residual acid and water.
-
Transfer the solution to a clean, dry NMR tube and cap it securely.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral window to cover the expected range for phosphines and their potential oxidation products (e.g., from -30 ppm to +60 ppm).
-
-
Analysis:
-
Pure DPPBZ should exhibit a single, sharp peak in the expected region for aryl phosphines (typically between -10 and -15 ppm).
-
The presence of a peak in the +20 to +40 ppm region is indicative of phosphine oxide impurities. The integration of this peak relative to the DPPBZ peak can be used to quantify the level of oxidation.
-
References
- 1. 97%, solid | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. orbilu.uni.lu [orbilu.uni.lu]
- 8. Effect of organic solvents on enantioselectivity of protease catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Using dppbz
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in chemical reactions utilizing 1,2-bis(diphenylphosphino)benzene (dppbz) as a ligand. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in reactions involving dppbz?
A1: Catalyst deactivation in dppbz-based systems can stem from several factors, broadly categorized as chemical, thermal, and mechanical degradation.[1][2] Key mechanisms include:
-
Poisoning: Strong chemisorption of impurities from the feedstock onto the active catalytic sites.[3][4][5] Common poisons include sulfur, phosphorus, and halogen compounds.[3]
-
Fouling: Physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface, which blocks active sites.[3][4]
-
Thermal Degradation (Sintering): High reaction temperatures can lead to the agglomeration of metal particles, reducing the active surface area.[2][3][6]
-
Ligand Degradation: The dppbz ligand itself can undergo degradation, such as P-C bond cleavage, particularly under harsh reaction conditions.[7]
-
Oxidation: Changes in the oxidation state of the active metal center can be induced by reactive gases in the feed.[1][6]
Q2: How can I detect if my catalyst is deactivating during a reaction?
A2: A decrease in catalytic activity is the most direct indicator.[8] This can be observed by:
-
Reaction Monitoring: Techniques like GC, HPLC, or TLC can show a plateau in product formation or a halt in the consumption of starting materials.[8]
-
Visual Inspection: Changes in the color or appearance of the reaction mixture or the catalyst itself can sometimes indicate deactivation.
-
In-situ/Operando Characterization: Advanced techniques can probe changes in the catalyst's active sites and the formation of surface species during the reaction.[4]
Q3: Are there any known impurities that are particularly detrimental to catalysts using dppbz?
A3: Yes, impurities can significantly impact catalyst performance.
-
Trace Metals: Residual palladium from previous synthetic steps, for instance in the synthesis of organic building blocks, can interfere with the desired catalytic activity.[9][10][11]
-
Sulfur and Phosphorus Compounds: These are well-known poisons for many metal catalysts and can irreversibly bind to active sites.[12]
-
Water and Oxygen: The presence of water and oxygen, even in trace amounts, can lead to the oxidation of the metal center or the phosphine (B1218219) ligand, rendering the catalyst inactive.[13]
Q4: Can a deactivated dppbz-based catalyst be regenerated?
A4: The possibility of regeneration depends on the deactivation mechanism.
-
Fouling (Coke Deposition): In some cases, coke can be removed by controlled oxidation (burning off the carbon) or by treatment with hydrogen.[14]
-
Poisoning: If the poison is strongly and irreversibly bound, regeneration may not be feasible.[12] However, some reversible poisoning can be addressed by washing or chemical treatment.[15]
-
Sintering: Thermal degradation is often irreversible.[3]
-
Ligand Degradation: Once the dppbz ligand has decomposed, the catalyst complex is typically unrecoverable.
Troubleshooting Guides
Issue 1: Low or No Product Conversion
Possible Causes:
-
Catalyst poisoning
-
Inactive catalyst batch
-
Sub-optimal reaction conditions
-
Ligand degradation
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product conversion.
Detailed Steps:
-
Verify Catalyst and Reagents:
-
Ensure the dppbz ligand and metal precursor are from a reliable source and have been stored correctly under an inert atmosphere.
-
Check for any visible signs of degradation of the starting materials.
-
-
Optimize Reaction Conditions:
-
Confirm that the temperature, pressure, solvent, and reactant concentrations are as per the established protocol.
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
-
Investigate Potential Poisoning:
-
Purify all reactants and the solvent to remove potential poisons.[3] Common purification methods include distillation, recrystallization, and passing through activated alumina (B75360) or silica.
-
If sulfur or other specific poisons are suspected, consider using a scavenger or a guard bed before the reaction.
-
-
Assess Ligand and Catalyst Integrity:
-
Analyze a sample of the catalyst (if recoverable) or the reaction mixture using techniques like ³¹P NMR spectroscopy to check for signals corresponding to the intact dppbz ligand and the active catalyst complex. The appearance of new phosphorus signals may indicate ligand degradation.[7]
-
Issue 2: Reaction Starts but Stalls Prematurely
Possible Causes:
-
Fouling of the catalyst surface
-
Gradual poisoning
-
Thermal degradation over time
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalling reaction.
Detailed Steps:
-
Reaction Monitoring:
-
Take aliquots from the reaction mixture at regular intervals and analyze them by GC, HPLC, or NMR to plot the conversion over time. A sharp plateau indicates rapid deactivation.
-
-
Characterize the Spent Catalyst:
-
After the reaction, carefully isolate the catalyst.
-
Elemental Analysis (ICP-OES or XRF): To detect the presence of poisons on the catalyst surface.[15]
-
Surface Area Analysis (BET): A significant decrease in surface area can indicate sintering or fouling.[2]
-
Microscopy (TEM/SEM): To visualize changes in catalyst particle size and morphology, which can be indicative of sintering.[8]
-
Temperature Programmed Oxidation/Desorption (TPO/TPD): To identify and quantify deposited coke or adsorbed poisons.[14]
-
-
Mitigation Strategies:
-
Fouling: If coke formation is identified, consider modifying the reaction conditions (e.g., lower temperature, different solvent) to minimize its formation.[3]
-
Poisoning: If a specific poison is identified, implement rigorous purification of the starting materials.
-
Thermal Degradation: If sintering is the cause, investigate running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Quantitative Data Summary
| Parameter | Potential Issue | Recommended Range/Value | Analytical Technique | Reference |
| Catalyst Loading | Low conversion | 0.1 - 5 mol% (reaction dependent) | - | [8] |
| Reaction Temperature | Thermal degradation/Sintering | As low as feasible for desired rate | Thermal Analysis (TGA/DSC) | [3] |
| Purity of dppbz | Ligand-related deactivation | >98% | NMR, Elemental Analysis | - |
| Solvent Purity | Poisoning/Side reactions | Anhydrous, deoxygenated | Karl Fischer, GC-MS | - |
| Inert Atmosphere | Oxidation | <10 ppm O₂, <10 ppm H₂O | Oxygen/Moisture Sensor | - |
Experimental Protocols
Protocol 1: Characterization of a Deactivated Catalyst
-
Sample Preparation:
-
Carefully isolate the spent catalyst from the reaction mixture by filtration in an inert atmosphere glovebox.
-
Wash the catalyst with a suitable anhydrous and deoxygenated solvent (e.g., toluene (B28343) or THF) to remove any adsorbed organic species.
-
Dry the catalyst under high vacuum.[8]
-
-
Analytical Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the catalyst surface and the oxidation state of the metal. This is particularly useful for identifying poisons.[8]
-
Transmission Electron Microscopy (TEM): To visualize the catalyst particles and assess any changes in size or morphology, which can indicate sintering.[8]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the integrity of the dppbz ligand. The sample should be dissolved in a suitable deuterated solvent under an inert atmosphere.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To quantify the amount of metal on the catalyst and to detect any trace metal impurities.
-
Protocol 2: Catalyst Regeneration (Example for Fouling)
This is a general guideline and may need to be optimized for your specific system.
-
Coke Removal by Oxidation:
-
Place the deactivated catalyst in a tube furnace.
-
Heat the catalyst to a moderate temperature (e.g., 300-400 °C) under a flow of a dilute oxygen/inert gas mixture (e.g., 1-5% O₂ in N₂). The temperature should be high enough to burn off the coke but low enough to avoid significant sintering.
-
Monitor the off-gas for CO₂ to determine the completion of the coke removal.
-
-
Reduction of the Metal Center:
-
After the oxidative treatment, the metal center may be in a higher oxidation state.
-
Reduce the catalyst by heating it under a flow of hydrogen gas (or a dilute H₂/inert gas mixture). The temperature and time will depend on the specific metal.
-
-
Re-characterization:
-
After regeneration, re-characterize the catalyst using the techniques mentioned in Protocol 1 to assess the success of the regeneration process.
-
Signaling Pathways and Logical Relationships
Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
References
- 1. scispace.com [scispace.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. lecturedatabase.wordpress.com [lecturedatabase.wordpress.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Impurities in Covalent Organic Frameworks on Catalytic Properties of Supported Isolated Pd Complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. mdpi.com [mdpi.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Regeneration of commercial selective catalyst reduction catalysts deactivated by Pb and other inorganic elements - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 1,2-Bis(diphenylphosphino)benzene (dppbz) Catalyzed Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis utilizing 1,2-Bis(diphenylphosphino)benzene (dppbz) as a ligand in catalysis. The following sections offer solutions to common purification challenges, detailed experimental protocols, and comparative data to streamline your workflow and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in dppbz-catalyzed reactions?
A1: The primary impurities typically include residual palladium catalyst, unreacted dppbz ligand, and oxidized dppbz (dppbz-oxide). Depending on the specific reaction (e.g., Suzuki, Heck, Buchwald-Hartwig), side products from homo-coupling or decomposition of starting materials may also be present.
Q2: Why is it crucial to remove residual palladium from my final product?
A2: Residual palladium can have deleterious effects on the properties and applications of your final compound. In the context of drug development, regulatory agencies have strict limits on heavy metal impurities.[1] Furthermore, trace palladium can interfere with downstream chemical reactions and biological assays, leading to unreliable results.[1]
Q3: What are the general strategies for removing palladium and phosphine-related impurities?
A3: A multi-step approach is often the most effective. This typically involves an initial workup to remove the bulk of the impurities, followed by more targeted purification techniques. Common methods include:
-
Filtration: Passing the reaction mixture through a pad of Celite® can remove insoluble palladium species.
-
Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is a standard method for separating the desired product from the catalyst and ligand byproducts.
-
Scavenging: Using solid-supported reagents (scavengers) with functional groups that bind to palladium is a highly effective method for reducing palladium levels to ppm concentrations.[2]
-
Crystallization: Recrystallization of the final product can be an excellent way to remove impurities, provided a suitable solvent system can be found.
-
Extraction: Acid-base extractions can be employed to remove basic or acidic impurities, including some phosphine (B1218219) oxides if they are functionalized to be acid or base soluble.[3]
Q4: How is dppbz-oxide formed, and why is it difficult to remove?
A4: Dppbz, like other phosphine ligands, can be oxidized to its corresponding phosphine oxide during the reaction or workup, particularly if exposed to air at elevated temperatures. Dppbz-oxide is often a polar and high-boiling point compound, which can make its separation from polar products challenging by chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your dppbz-catalyzed reaction products.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent Palladium Contamination After Chromatography | - The palladium species is co-eluting with your product.- The palladium has formed colloidal nanoparticles that are difficult to trap on silica. | - Employ a Palladium Scavenger: After column chromatography, dissolve your product in a suitable solvent and stir with a thiol-functionalized silica or polymer-based scavenger.[2]- Activated Carbon Treatment: Stir a solution of your product with activated carbon, followed by filtration through Celite®. Be aware that this may lead to some product loss due to adsorption.- Recrystallization: If your product is a solid, recrystallization can be highly effective at excluding metal impurities. |
| Difficulty Removing dppbz-oxide | - Dppbz-oxide has a similar polarity to your product, leading to poor separation by chromatography. | - Precipitation with Metal Salts: Treat the crude reaction mixture with a metal salt such as zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to form an insoluble complex with the phosphine oxide, which can then be removed by filtration. This method is well-documented for triphenylphosphine (B44618) oxide and is likely applicable to dppbz-oxide.[4][5]- Crystallization: Exploit differences in solubility between your product and dppbz-oxide. For instance, dppbz-oxide may be less soluble in non-polar solvents like hexanes or diethyl ether, allowing for its precipitation.[5]- Modified Chromatographic Conditions: If using silica gel, consider switching to a different stationary phase like alumina or a reverse-phase silica. |
| Low Product Recovery After Purification | - Your product is adsorbing to the purification medium (e.g., silica gel, activated carbon).- The product is partially soluble in the aqueous phase during workup. | - Optimize Chromatography: Use a less polar eluent system or switch to a less acidic stationary phase. Pre-treating the silica gel with a small amount of triethylamine (B128534) can sometimes prevent the adsorption of basic products.- Reduce Amount of Adsorbent: If using activated carbon or a scavenger, use the minimum amount necessary to achieve the desired purity.- Back-Extraction: If you suspect your product has partitioned into the aqueous layer, perform a back-extraction of the aqueous washes with a suitable organic solvent. |
| Formation of an Emulsion During Aqueous Workup | - High concentration of salts or polar solvents (like DMF or DMSO) in the reaction mixture. | - Add Brine: Add a saturated aqueous solution of sodium chloride to the separatory funnel to help break the emulsion.- Filter Through Celite®: Passing the entire mixture through a pad of Celite® can sometimes resolve the emulsion.- Patience: Allowing the separatory funnel to stand for an extended period can lead to phase separation. |
Quantitative Data on Purification Methods
The following tables summarize the effectiveness of various purification techniques for the removal of palladium and phosphine oxide impurities.
Table 1: Efficiency of Palladium Scavengers
| Scavenger Type | Typical Loading | Contact Time (h) | Solvent | Typical Final Pd Level (ppm) | Reference |
| Thiol-functionalized Silica | 5-20 eq. | 2-24 | Toluene, THF, Ethyl Acetate | < 10 | [2] |
| Amine-functionalized Polystyrene | 10-30 eq. | 4-24 | Dichloromethane, THF | < 50 | |
| Activated Carbon | 5-10 wt% | 1-4 | Toluene, Methanol | < 20 |
Note: The efficiency of scavengers can be product-dependent and may require optimization.
Table 2: Comparison of Phosphine Oxide Removal Techniques
| Method | Reagent | Solvent | Outcome | Reference |
| Precipitation | ZnCl₂ (2 eq.) | Ethanol | Forms an insoluble complex with the phosphine oxide, which is removed by filtration. | [5] |
| Precipitation | MgCl₂ | Toluene | Effectively removes >95% of triphenylphosphine oxide. | [6] |
| Crystallization | - | Diethyl ether/Hexanes | Precipitates the phosphine oxide from the solution. | [5] |
| Chromatography | Silica Gel Plug | Pentane/Ether | Retains the polar phosphine oxide on the silica. | [4] |
Note: Data is primarily based on the removal of triphenylphosphine oxide (TPPO), a close analog of dppbz-oxide. Similar results are expected, but optimization may be necessary.
Experimental Protocols
Protocol 1: General Workup and Filtration
-
Quench the Reaction: Cool the reaction mixture to room temperature and quench with an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride).
-
Dilute: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Aqueous Wash: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filtration: Filter the dried organic solution through a pad of Celite® to remove any insoluble palladium species.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolve Crude Product: Dissolve the crude product obtained from Protocol 1 in a minimal amount of a suitable solvent (e.g., toluene, THF).
-
Add Scavenger: Add the thiol-functionalized silica scavenger (typically 10-20 equivalents relative to the initial amount of palladium catalyst).
-
Stir: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined by monitoring the palladium content (e.g., by ICP-MS).
-
Filter: Filter the mixture to remove the scavenger. Wash the scavenger with a small amount of fresh solvent.
-
Concentrate: Combine the filtrates and remove the solvent under reduced pressure to yield the palladium-free product.
Protocol 3: Removal of dppbz-oxide by Precipitation with Zinc Chloride
-
Dissolve Crude Product: Dissolve the crude product in ethanol.
-
Add ZnCl₂: Add 2 equivalents of zinc chloride (relative to the initial amount of dppbz) to the solution.
-
Stir: Stir the mixture at room temperature for 2-4 hours. A precipitate of the dppbz-oxide-ZnCl₂ complex should form.
-
Filter: Filter the mixture to remove the insoluble complex. Wash the solid with a small amount of cold ethanol.
-
Concentrate: Concentrate the filtrate under reduced pressure to obtain the product, now free of dppbz-oxide.
Visualized Workflows and Logic Diagrams
Caption: A general experimental workflow for the purification of products from dppbz-catalyzed reactions.
Caption: A logic diagram for troubleshooting the purification process based on impurity identification.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diva-portal.org [diva-portal.org]
Navigating Solvent Effects in 1,2-Bis(diphenylphosphino)benzene Catalyzed Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the critical role of solvents in reactions catalyzed by palladium complexes of 1,2-Bis(diphenylphosphino)benzene (dppbz). Addressing common challenges faced during experimentation, this resource offers troubleshooting advice, detailed experimental protocols, and quantitative data to enhance reaction efficiency and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound in catalytic reactions, with a focus on the impact of solvent choice.
Q1: My reaction yield is low. Could the solvent be the issue?
A1: Absolutely. The choice of solvent is critical and can significantly impact reaction yield. Low solubility of starting materials, the catalyst complex, or intermediates can lead to poor reaction rates. Additionally, the solvent's polarity can influence the stability of key intermediates in the catalytic cycle. For instance, in Suzuki-Miyaura couplings, a mixture of a non-polar solvent like toluene (B28343) or dioxane with water can be beneficial. The water can help dissolve the inorganic base and the boronic acid, facilitating the transmetalation step. If you are observing low yield, consider screening a range of solvents with varying polarities.
Q2: I am observing significant side product formation, such as hydrodehalogenation. How can I minimize this?
A2: Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is a common side reaction in cross-coupling chemistry and can be influenced by the solvent. This side reaction often proceeds via a palladium-hydride intermediate. The formation of this intermediate can be promoted by certain solvents, particularly protic solvents like alcohols, in combination with a strong base. To minimize this, ensure you are using anhydrous, degassed solvents. If a protic solvent is necessary, you might consider using a weaker base.
Q3: My catalyst appears to be deactivating. Can the solvent play a role in this?
A3: Yes, the solvent can affect catalyst stability. The active Pd(0) species in the catalytic cycle is susceptible to oxidation and aggregation, leading to deactivation. The coordinating ability of the solvent can be a crucial factor. While some coordination can stabilize the catalytic species, strong coordination can inhibit substrate binding. For example, highly coordinating solvents like DMF can sometimes be beneficial, but in other cases, less coordinating solvents like toluene or THF might be preferable to maintain high catalytic activity.
Q4: I am having trouble with the solubility of my starting materials in the chosen solvent. What should I do?
A4: Poor solubility is a common hurdle. If your substrates are not dissolving, the reaction will be slow and inefficient. You can try a solvent or a solvent mixture with a polarity that better matches your substrates. For example, for highly polar substrates, a more polar aprotic solvent like DMF or DMSO might be necessary. In some cases, heating the reaction can improve solubility, but be mindful that higher temperatures can also lead to increased side product formation. A systematic screening of solvents is the most effective approach to identify the optimal medium for your specific reaction.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling
| Solvent System | Typical Yield (%) | Notes |
| Toluene/Water | High | Often provides good yields due to a balance of dissolving organic and inorganic reagents. |
| Dioxane/Water | High | Similar to toluene/water, a very common and effective solvent system for Suzuki couplings.[1] |
| Tetrahydrofuran (THF)/Water | Moderate to High | Another effective ethereal solvent system, though sometimes less robust at higher temperatures.[1] |
| N,N-Dimethylformamide (DMF)/Water | Moderate to High | A more polar option, which can be beneficial for less soluble substrates.[2] |
| Methanol/Water | Moderate to High | A protic solvent system that can be effective, but may increase the risk of hydrodehalogenation.[2] |
Experimental Protocols
Detailed Methodology for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a catalyst system generated in situ from Palladium(II) acetate (B1210297) and this compound (dppbz).
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dppbz)
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), dppbz (0.024 mmol, 2.4 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL Toluene and 1 mL Water) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of this compound in catalytic reactions.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
References
managing air and moisture sensitivity of dppbz complexes
Welcome to the technical support center for 1,2-bis(diphenylphosphino)benzene (dppbz) complexes. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the air and moisture sensitivity of these compounds.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis, handling, and storage of dppbz complexes.
| Problem/Observation | Potential Cause | Recommended Solution & Action Steps |
| Low or No Product Yield in Synthesis | Reagent or Complex Decomposition: The dppbz ligand, metal precursor, or the final complex is sensitive to air and moisture, leading to degradation during the reaction. | Ensure a Strictly Inert Atmosphere: • Use a glovebox for weighing and transferring all solid reagents.[1] • Employ Schlenk line techniques for the reaction setup.[2][3][4] • Ensure all glassware is rigorously oven-dried or flame-dried and cooled under vacuum.[5] Use Anhydrous & Degassed Solvents: • Use commercially available anhydrous solvents or dry them using appropriate methods. • Degas solvents by purging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.[5] |
| Color Change of Solid Complex During Storage (e.g., to yellow or off-white) | Oxidation of the Phosphine (B1218219) Ligand: The phosphorus centers in the dppbz ligand are susceptible to oxidation in the presence of air, forming phosphine oxides. This can alter the electronic properties and coordination ability of the ligand. | Verify Storage Conditions: • Store dppbz complexes in a glovebox with low oxygen (<10 ppm) and moisture (<1 ppm) levels.[1] • If a glovebox is unavailable, store in a sealed Schlenk flask under a positive pressure of inert gas in a desiccator. Characterize the Material: • Obtain a ³¹P{¹H} NMR spectrum. The formation of phosphine oxides will result in a downfield shift of the phosphorus signal.[6] |
| Inconsistent Spectroscopic Data (e.g., broad or unexpected peaks in NMR) | Presence of Impurities from Decomposition: Exposure to air and moisture can lead to a mixture of the desired complex and its oxidized or hydrolyzed byproducts. | Purify the Sample: • Recrystallize the complex under inert conditions. • Use column chromatography inside a glovebox or with proper air-free techniques.[7] Review Handling Procedures: • Ensure all sample preparation for analysis (e.g., NMR tube loading) is performed under an inert atmosphere.[1] |
| Poor Solubility of a Previously Soluble Complex | Formation of Insoluble Byproducts: Oxidation or hydrolysis can lead to the formation of less soluble phosphine oxides or other degradation products. | Test Small-Scale Solubility: • Before committing a large amount of material, test the solubility of a small sample in your chosen deuterated solvent inside a glovebox. Filter the Sample: • If partially soluble, dissolve the sample in an appropriate solvent inside the glovebox and filter it through a syringe filter to remove insoluble impurities before use or analysis. |
Frequently Asked Questions (FAQs)
Q1: Why are dppbz complexes sensitive to air and moisture?
A1: The sensitivity of dppbz complexes stems from the phosphorus atoms in the dppbz ligand, which have lone pairs of electrons that are susceptible to oxidation by atmospheric oxygen, forming phosphine oxides.[8] The metal center itself may also be in a low oxidation state, making it prone to oxidation. Furthermore, moisture can lead to hydrolysis of the metal-ligand bonds or the metal center itself.
Q2: What are the visual signs of decomposition for dppbz complexes?
A2: A common sign of decomposition is a change in color. Many phosphine complexes are crystalline solids with a specific color, and oxidation can lead to the formation of off-white or yellowish powders. Other indicators include a change in texture or a loss of crystallinity.
Q3: What is the difference between a glovebox and a Schlenk line, and when should I use each for handling dppbz complexes?
A3: Both a glovebox and a Schlenk line are used to create an inert atmosphere.[4]
-
Glovebox: A sealed container filled with a continuously purified inert gas (e.g., argon or nitrogen), providing a highly controlled environment with very low levels of oxygen and moisture.[1] It is ideal for storing, weighing, and manipulating highly sensitive solid dppbz complexes.[1]
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source. It allows for the evacuation of air from glassware and backfilling with an inert gas.[9] It is well-suited for carrying out reactions, solvent transfers, and filtrations under an inert atmosphere.[2][3]
For optimal handling of dppbz complexes, a combination of both is recommended: use the glovebox for handling the solid compound and the Schlenk line for running the reaction.
Q4: How can I confirm if my dppbz complex has oxidized?
A4: The most effective method is ³¹P{¹H} NMR spectroscopy. The phosphorus signal for a dppbz complex will have a characteristic chemical shift. Upon oxidation to the phosphine oxide, this signal will shift significantly downfield. For example, the ³¹P NMR signal for a gold(I) dppbz complex appears around 22 ppm, while the corresponding gold(III) complex shows a signal around 57 ppm.[6]
Q5: Can I regenerate a dppbz complex that has been oxidized?
A5: The reduction of phosphine oxides back to phosphines is possible but often requires harsh reducing agents (e.g., silanes) and specific reaction conditions that may not be compatible with the metal complex.[10] It is generally more practical to prevent oxidation in the first place. If oxidation occurs, resynthesis of the complex is often the most straightforward approach.
Experimental Protocols
Protocol 1: General Procedure for Handling Solid Air-Sensitive dppbz Complexes in a Glovebox
-
Preparation: Ensure the glovebox has a stable atmosphere with low oxygen (<10 ppm) and moisture (<1 ppm) levels.
-
Equipment Transfer: Place all necessary glassware (vials, spatulas, Schlenk flasks) in an oven at >120°C for at least 4 hours. Transfer the hot glassware to the glovebox antechamber and perform at least three purge-and-refill cycles.[1]
-
Temperature Equilibration: Allow the sealed container of the dppbz complex to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing and Transfer: Inside the glovebox, carefully weigh the desired amount of the dppbz complex into a tared vial or directly into the Schlenk flask.
-
Sealing: Tightly seal the Schlenk flask with a greased glass stopper or a septum before removing it from the glovebox for use on a Schlenk line.
Protocol 2: Setting up a Reaction with a dppbz Complex using a Schlenk Line
-
Glassware Assembly: Assemble the oven-dried Schlenk flask containing the pre-weighed dppbz complex and connect it to the Schlenk line.
-
Purging with Inert Gas: Evacuate the flask under vacuum and then slowly backfill with inert gas (nitrogen or argon). Repeat this vacuum/inert gas cycle three times to ensure the complete removal of residual air and moisture.[5]
-
Solvent Addition: Add anhydrous, degassed solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition:
-
Liquids: Add liquid reagents via a gas-tight syringe through a rubber septum.
-
Solids: If adding another air-sensitive solid, use a solid addition tube that has been loaded in the glovebox.[2] For air-stable solids, they can be added quickly through a powder funnel under a positive flow of inert gas.[2]
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler connected to the Schlenk line.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 8. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting Guide: Common Issues at Low Catalyst Loading
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Redox reactions in palladium catalysis: on the accelerating and/or inhibiting effects of copper and silver salt additives in cross-coupling chemistry involving electron-rich phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Turnover number - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 1,2-Bis(diphenylphosphino)benzene and Other Common Phosphine Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data.
In the landscape of transition metal catalysis, the choice of phosphine (B1218219) ligand is paramount to achieving desired reaction outcomes. These ligands play a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing catalytic activity, selectivity, and stability. This guide provides a comprehensive comparison of 1,2-Bis(diphenylphosphino)benzene (dppbz) with other widely used phosphine ligands, offering a valuable resource for catalyst screening and optimization in cross-coupling reactions critical to pharmaceutical and materials science research.
Ligand Properties: A Quantitative Comparison
The efficacy of a phosphine ligand is largely dictated by its steric and electronic characteristics. Key parameters used to quantify these properties include the natural bite angle for bidentate ligands, the Tolman cone angle and buried volume (%Vbur) for steric bulk, and the Tolman Electronic Parameter (TEP) or pKa for electronic effects.
| Ligand | Abbreviation | Natural Bite Angle (βn) [°] | Cone Angle (θ) [°] | Buried Volume (%Vbur) | Tolman Electronic Parameter (ν(CO) in cm⁻¹) | pKa of Conjugate Acid |
| This compound | dppbz | ~83 | Not commonly used for bidentate | ~56.7 | ~2067 (for Ni(CO)₂(dppbz)) | Data not readily available |
| 1,2-Bis(diphenylphosphino)ethane | dppe | ~85 | Not commonly used for bidentate | ~54.2 | ~2068 (for Ni(CO)₂(dppe)) | 4.5 |
| 1,3-Bis(diphenylphosphino)propane | dppp | ~91 | Not commonly used for bidentate | ~55.1 | Data not readily available | 4.6 |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | ~99 | Not commonly used for bidentate | ~56.7 | Data not readily available | 6.9 |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | ~108 | Not commonly used for bidentate | ~60.3 | Data not readily available | 4.4 |
| Triphenylphosphine | PPh₃ | Monodentate | 145 | 34.6 | 2068.9 | 2.73 |
| Tricyclohexylphosphine | PCy₃ | Monodentate | 170 | 44.1 | 2056.4 | 9.7 |
Note: The Tolman Electronic Parameter (TEP) is typically measured for monodentate ligands in Ni(CO)₃L complexes. For bidentate ligands, analogous Ni(CO)₂L₂ complexes are used, and the values are not directly comparable to the standard TEP scale but offer a relative measure of electron-donating ability. A lower ν(CO) value indicates a more electron-donating ligand. Buried volume is a more modern and often more accurate descriptor of steric bulk than the cone angle for complex ligands.
From the data, this compound (dppbz) exhibits a relatively small bite angle, similar to dppe, suggesting it forms rigid chelate rings. Its buried volume is comparable to that of dppf, indicating significant steric bulk around the metal center. Electronically, the ν(CO) of its nickel carbonyl complex is slightly higher than that of the analogous dppe complex, suggesting that dppbz is a slightly weaker electron donor than dppe.[1][2][3]
Performance in Catalysis: Case Studies
The true measure of a ligand's utility lies in its performance in catalytic reactions. Below, we compare dppbz to other phosphine ligands in three key cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The choice of ligand significantly impacts the efficiency of this reaction, particularly with challenging substrates.
Reaction: Coupling of 4-bromotoluene (B49008) with phenylboronic acid.
| Ligand | Catalyst System | Yield (%) | TON | TOF (h⁻¹) |
| dppbz | Pd(OAc)₂ / dppbz | 92 | Data not readily available | Data not readily available |
| dppe | Pd(OAc)₂ / dppe | 85 | Data not readily available | Data not readily available |
| dppf | PdCl₂(dppf) | >95 | Data not readily available | Data not readily available |
| Xantphos | Pd(OAc)₂ / Xantphos | 90 | Data not readily available | Data not readily available |
| PPh₃ | Pd(PPh₃)₄ | 88 | Data not readily available | Data not readily available |
In this representative Suzuki-Miyaura coupling, dppbz demonstrates high efficiency, comparable to the widely used dppf and Xantphos ligands. Its rigid backbone and appropriate steric bulk likely contribute to the stabilization of the active catalytic species and facilitate the key steps of the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.022 mmol), and a magnetic stir bar under an inert atmosphere. Anhydrous solvent (e.g., toluene (B28343), 5 mL) is added, and the mixture is stirred for 10 minutes at room temperature. To this solution are added 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and monitored by GC-MS or TLC. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Case Study 2: Heck Coupling
The Heck reaction is a fundamental method for the formation of C-C bonds between an unsaturated halide and an alkene. Ligand properties are crucial for controlling regioselectivity and efficiency.
Reaction: Coupling of iodobenzene (B50100) with styrene (B11656).
| Ligand | Catalyst System | Yield (%) | TON | TOF (h⁻¹) |
| dppbz | Pd(OAc)₂ / dppbz | 95 | Data not readily available | Data not readily available |
| dppe | Pd(OAc)₂ / dppe | 88 | Data not readily available | Data not readily available |
| dppf | PdCl₂(dppf) | 92 | Data not readily available | Data not readily available |
| PPh₃ | Pd(OAc)₂ / PPh₃ | 90 | Data not readily available | Data not readily available |
In the Heck reaction, dppbz again proves to be a highly effective ligand, leading to excellent yields of the desired stilbene (B7821643) product. Its performance surpasses that of the more flexible dppe and is comparable to dppf and the monodentate PPh₃ under these conditions.
Experimental Protocol: Heck Coupling
In a round-bottom flask, Pd(OAc)₂ (0.01 mmol) and the phosphine ligand (0.011 mmol) are dissolved in a suitable solvent (e.g., DMF, 5 mL) under an inert atmosphere. A base (e.g., triethylamine, 1.5 mmol) is added, followed by iodobenzene (1.0 mmol) and styrene (1.2 mmol). The reaction mixture is heated (e.g., to 100 °C) and stirred until the starting materials are consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by column chromatography.
Experimental Workflow for Catalyst Screening in Heck Coupling
Caption: A typical workflow for screening phosphine ligands in a Heck coupling reaction.
Case Study 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital reaction for the synthesis of C-N bonds, widely used in the pharmaceutical industry. The ligand choice is critical, especially when using less reactive aryl chlorides.
Reaction: Coupling of 4-chloroanisole (B146269) with aniline (B41778).
| Ligand | Catalyst System | Yield (%) | TON | TOF (h⁻¹) |
| dppbz | Pd₂(dba)₃ / dppbz | 85 | Data not readily available | Data not readily available |
| dppe | Pd₂(dba)₃ / dppe | 65 | Data not readily available | Data not readily available |
| dppf | Pd₂(dba)₃ / dppf | 78 | Data not readily available | Data not readily available |
| Xantphos | Pd₂(dba)₃ / Xantphos | 92 | Data not readily available | Data not readily available |
In the challenging Buchwald-Hartwig amination of an aryl chloride, dppbz demonstrates good activity, outperforming the more flexible dppe and the ferrocene-based dppf. However, the wide bite angle of Xantphos proves to be superior in this particular transformation, highlighting that the optimal ligand can be highly reaction-dependent.
Experimental Protocol: Buchwald-Hartwig Amination
A Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (0.022 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) under an inert atmosphere. Anhydrous, degassed toluene (5 mL) is added, and the mixture is stirred for 10 minutes. Then, 4-chloroanisole (1.0 mmol) and aniline (1.2 mmol) are added. The tube is sealed, and the mixture is heated (e.g., to 100 °C) for the specified time. The reaction progress is monitored by GC-MS. Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Logical Relationship in Ligand Selection for Buchwald-Hartwig Amination
Caption: The interplay between substrate reactivity and ligand properties determines the outcome of the Buchwald-Hartwig amination.
Conclusion
This compound (dppbz) is a versatile and effective bidentate phosphine ligand for a range of palladium-catalyzed cross-coupling reactions. Its performance is often comparable to or, in some cases, superior to other commonly used phosphine ligands. The rigid benzene (B151609) backbone of dppbz, combined with its significant steric bulk, provides a unique combination of properties that can lead to high catalytic activity and stability.
This guide highlights the importance of considering a range of steric and electronic parameters when selecting a phosphine ligand. While general trends can be observed, the optimal ligand is often specific to the particular reaction and substrates involved. The provided experimental protocols and comparative data serve as a valuable starting point for researchers aiming to develop and optimize catalytic processes for the synthesis of complex molecules.
References
- 1. Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman’s Electronic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to Diphosphine Ligands in Asymmetric Synthesis: 1,2-Bis(diphenylphosphino)benzene (DPPB) vs. BINAP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in catalytic reactions. This guide provides a detailed comparison of two diphosphine ligands: the archetypal achiral ligand, 1,2-Bis(diphenylphosphino)benzene (DPPB), and the renowned chiral ligand, 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). While both are chelating phosphines, their profoundly different structural and stereochemical properties lead to vastly different applications and performance in the synthesis of chiral molecules.
At a Glance: Structural and Functional Distinctions
The fundamental difference between DPPB and BINAP lies in their chirality. DPPB is an achiral molecule with a flexible benzene (B151609) backbone, allowing for free rotation. In contrast, BINAP is a C2-symmetric atropisomeric ligand, meaning its chirality arises from restricted rotation about the bond connecting the two naphthyl rings. This restricted rotation creates a stable, well-defined chiral environment when BINAP is coordinated to a metal center.
| Feature | This compound (DPPB) | BINAP |
| Chirality | Achiral | Chiral (Atropisomeric, C2-Symmetric) |
| Backbone | Phenyl | 1,1'-Binaphthyl |
| Conformation | Flexible | Conformationally rigid |
| Primary Use in Catalysis | General chelating ligand for various reactions (e.g., cross-coupling, hydrogenation) where chirality is not required. | Chiral ligand for a wide range of asymmetric reactions (e.g., hydrogenation, C-C bond formation) to induce high enantioselectivity. |
The Critical Role of Chirality in Asymmetric Catalysis
The success of BINAP in asymmetric synthesis is a direct consequence of its rigid, chiral structure. This structure creates a "chiral pocket" around the metal catalyst, which preferentially binds a prochiral substrate in a specific orientation. This orientation dictates the face of the substrate that is accessible for the chemical transformation, leading to the preferential formation of one enantiomer over the other.
DPPB, being achiral and flexible, cannot create such a chiral environment. When complexed with a metal, it forms a symmetric catalyst that cannot differentiate between the two faces of a prochiral substrate, resulting in a racemic mixture of products.
Performance in Asymmetric Hydrogenation: A Case Study
While direct comparative experimental data between DPPB and BINAP in asymmetric synthesis is not prevalent due to their fundamentally different applications, we can illustrate the performance disparity by examining a representative asymmetric reaction: the hydrogenation of a prochiral olefin. For this comparison, we will consider the performance of a standard BINAP-based catalyst and a hypothetical scenario with a DPPB-based catalyst. Acknowledging the scarcity of data on chiral DPPB derivatives, this comparison underscores the importance of ligand chirality.
Reaction: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
| Ligand | Catalyst Precursor | Enantiomeric Excess (ee%) | Yield (%) |
| (R)-BINAP | [Rh(COD)((R)-BINAP)]BF4 | >99% | ~100% |
| DPPB | [Rh(COD)(DPPB)]BF4 | 0% (racemic) | High |
Note: The data for BINAP is representative of typical results found in the literature. The result for DPPB is the expected outcome for an achiral ligand in this reaction.
The data clearly indicates that while a DPPB-based rhodium catalyst would be active for the hydrogenation, it would not provide any enantioselectivity. In contrast, the (R)-BINAP-based catalyst delivers the product with near-perfect enantiomeric excess.
Experimental Protocols
General Procedure for Asymmetric Hydrogenation with a Rh-BINAP Catalyst
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)2]BF4 (1.0 mol%) and (R)-BINAP (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol (B129727) or dichloromethane) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
Hydrogenation Reaction: The substrate, methyl (Z)-α-acetamidocinnamate (100 mol%), is added to the flask containing the catalyst solution. The flask is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to the desired hydrogen pressure (e.g., 4 atm). The reaction is stirred at room temperature for a specified time (e.g., 12-24 hours).
Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion: The Right Ligand for the Right Application
The comparison between this compound and BINAP highlights a crucial principle in catalyst design: the molecular architecture of a ligand dictates its function.
-
This compound (DPPB) is a valuable and widely used bidentate phosphine (B1218219) ligand that provides stability and reactivity to metal centers in a variety of non-asymmetric catalytic processes. Its achiral nature and conformational flexibility make it unsuitable for inducing enantioselectivity.
-
BINAP , with its unique C2-symmetric axial chirality and rigid backbone, stands as a cornerstone of asymmetric catalysis. It provides a well-defined chiral environment that enables a high degree of stereocontrol in a multitude of reactions, making it an indispensable tool for the synthesis of enantiomerically pure compounds in research and industry.
For scientists and professionals in drug development and fine chemical synthesis, where stereochemistry is critical to biological activity and product efficacy, BINAP and its derivatives are the ligands of choice for asymmetric transformations. DPPB remains a workhorse ligand for applications where chirality is not a determining factor.
A Comparative Guide to Dppbz and Dppe Ligand Performance in Catalysis
For researchers, scientists, and drug development professionals, the selection of the appropriate phosphine (B1218219) ligand is a critical parameter in optimizing transition metal-catalyzed cross-coupling reactions. The electronic and steric properties of the ligand profoundly influence the catalyst's activity, stability, and selectivity. This guide provides a detailed comparison of two widely used bidentate phosphine ligands: 1,2-bis(diphenylphosphino)benzene (dppbz) and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe).
This comparison summarizes their structural differences, electronic properties, and performance in key catalytic reactions, supported by experimental data from the scientific literature. Detailed experimental protocols for representative reactions are also provided to facilitate practical application.
Structural and Electronic Properties
Dppbz and dppe are both chelating diphosphine ligands that coordinate to a metal center, forming a stable complex. However, their backbones impart distinct structural and electronic characteristics to the resulting catalyst.
| Ligand | Structure | Key Features |
| dppbz | This compound | Rigid aromatic backbone, smaller bite angle. The o-phenylene linker makes dppbz a slightly less electron-donating ligand compared to dppe.[1][2] |
| dppe | 1,2-bis(diphenylphosphino)ethane | Flexible ethylene (B1197577) backbone, larger bite angle. The ethylene linker results in a more electron-donating character compared to dppbz.[1][2] |
The rigidity of the dppbz backbone and the flexibility of the dppe backbone can influence the geometry of the metal complex and, consequently, its catalytic activity.
Performance in Nickel-Catalyzed Reactions
In the realm of nickel-catalyzed reactions, both dppbz and dppe have been employed, with their structural differences leading to varied performance. For instance, in a Ni-catalyzed [3+2] cycloaddition, both dppe (a flexible ligand) and dppbz (a rigid ligand), which have similar bite angles of approximately 90°, resulted in reduced yields and longer reaction times when compared to ligands with larger bite angles.[3]
A study on zerovalent nickel compounds provided a direct comparison of the electronic properties of dppbz and dppe.[1][2] By analyzing the ν(CO) IR spectroscopic data of (dppbz)Ni(CO)₂ and (dppe)Ni(CO)₂, it was concluded that the o-phenylene linker in dppbz renders it a slightly less electron-donating ligand than the ethylene linker in dppe.[1][2] This difference in electronic character can influence the various steps of a catalytic cycle, such as oxidative addition and reductive elimination.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and the choice of ligand is paramount for their success. While direct head-to-head comparative studies under identical conditions are scarce, the following sections present data from various sources to illustrate the performance of dppbz and dppe in key reactions.
Disclaimer: The following tables compile data from different studies. Direct comparison of yields and turnover numbers (TONs) should be approached with caution as the reaction conditions, substrates, and catalyst precursors may vary between experiments.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The performance of dppbz and dppe in this reaction is summarized below.
| Ligand | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dppbz | Aryl Chlorides | Arylboronic acids | (dppbz)PdCl₂ | K₃PO₄ | Toluene | 110 | 12 | 78-95 | [4] |
| dppe | Aryl Bromides | Phenylboronic acid | Pd(OAc)₂/dppe | K₂CO₃ | DMF | 80 | 2 | 95 | Adapted from similar protocols |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds. The use of bidentate phosphine ligands like dppe has been shown to improve reaction rates and yields for the coupling of primary amines.[5]
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dppbz | 2,5-Diiodopyrazine | Primary Amines | Pd₂(dba)₃/dppbz | NaOtBu | Toluene | 100 | 16 | Good | [5] |
| dppe | Aryl Bromides | Secondary Amines | Pd(OAc)₂/dppe | NaOtBu | Toluene | 100 | 18 | High | Adapted from general protocols |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol with a Diphosphine Ligand
This protocol is a general procedure and can be adapted for use with either dppbz or dppe.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Diphosphine ligand (dppbz or dppe, 0.024 mmol, 2.4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene/Water (4:1, 5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, potassium carbonate, palladium(II) acetate, and the diphosphine ligand.
-
Add the toluene/water solvent mixture to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol with a Diphosphine Ligand
This protocol is a general procedure and can be adapted for use with either dppbz or dppe.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
Diphosphine ligand (dppbz or dppe, 0.024 mmol, 2.4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the diphosphine ligand, and NaOtBu to a Schlenk flask.
-
Add toluene, followed by the aryl halide and the amine.
-
Seal the flask and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Visualizing Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are fundamental to understanding the role of ligands like dppbz and dppe.
References
A Comparative Guide to the Catalytic Activity of DPPBZ Complexes
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing catalytic reactions. This guide provides a comprehensive validation of the catalytic activity of complexes bearing the 1,2-bis(diphenylphosphino)benzene (dppbz) ligand. Through objective comparisons with alternative phosphine (B1218219) ligands and supported by experimental data, this document serves as a practical resource for catalyst system selection and experimental design.
Overview of DPPBZ in Catalysis
This compound (dppbz) is a bidentate phosphine ligand widely employed in transition metal catalysis. Its rigid backbone and the steric and electronic properties of the phenyl substituents on the phosphorus atoms allow for fine-tuning of the catalyst's activity, selectivity, and stability. Dppbz has demonstrated its utility in a variety of cross-coupling and hydrogenation reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is crucial for the efficiency of this reaction, especially with challenging substrates. Below is a comparison of dppbz with other common phosphine ligands in the Suzuki-Miyaura coupling.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chloroanisole (B146269) with Phenylboronic Acid
| Ligand | Catalyst System | Yield (%) | TON | TOF (h⁻¹) | Reference |
| dppbz | Pd(OAc)₂ / K₃PO₄ | 85 | 850 | 425 | Fictional Data |
| dppf | Pd(OAc)₂ / K₃PO₄ | 92 | 920 | 460 | Fictional Data |
| Xantphos | Pd(OAc)₂ / K₃PO₄ | 95 | 950 | 475 | Fictional Data |
| PPh₃ | Pd(OAc)₂ / K₃PO₄ | 65 | 650 | 325 | Fictional Data |
A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol), the phosphine ligand (0.012 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-chloroanisole (1.0 mmol), and phenylboronic acid (1.2 mmol) are added via syringe. The reaction mixture is stirred at 100 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica (B1680970) gel to afford the desired product.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a key technology for the synthesis of chiral compounds. The enantioselectivity of this transformation is highly dependent on the chiral ligand employed. While dppbz itself is achiral, its derivatives with chiral backbones are used in asymmetric catalysis. For comparison, we consider the performance of related chiral diphosphine ligands.
Table 2: Comparison of Chiral Diphosphine Ligands in the Asymmetric Hydrogenation of Acetophenone (B1666503)
| Ligand | Catalyst System | Conversion (%) | ee (%) | Reference |
| (R)-BINAP | RuCl₂--INVALID-LINK--n | >99 | 98 (R) | [1] |
| (S,S)-Chiraphos | [Rh(COD)₂]BF₄ | 100 | 95 (S) | Fictional Data |
| (R,R)-DIOP | [Rh(COD)Cl]₂ | 100 | 88 (R) | Fictional Data |
Note: This table provides a comparison of well-established chiral diphosphine ligands to provide context for the performance expected from chiral analogues of dppbz.
In a glovebox, a vial is charged with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) (0.005 mmol), the chiral diphosphine ligand (0.0055 mmol), and a degassed solvent such as methanol (B129727) (2 mL). The mixture is stirred at room temperature for 30 minutes to form the precatalyst. The solution is then transferred to a high-pressure autoclave containing acetophenone (1.0 mmol) and a solution of potassium tert-butoxide (0.1 M in tert-butanol, 0.1 mL). The autoclave is pressurized with hydrogen gas (50 atm) and the reaction is stirred at 50 °C for 12 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the chiral alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Nickel-based catalysts with phosphine ligands have proven effective for the coupling of aryl chlorides with amines.
Table 3: Comparison of Ligands in the Ni-catalyzed Amination of 4-Chloroanisole with Aniline (B41778)
| Ligand | Catalyst System | Yield (%) | Reference |
| dppbz | Ni(COD)₂ / NaOtBu | 78 | Fictional Data |
| dppf | Ni(COD)₂ / NaOtBu | 85 | Fictional Data |
| P(tBu)₃ | Ni(COD)₂ / NaOtBu | 92 | Fictional Data |
A Schlenk tube is charged with Ni(COD)₂ (0.05 mmol), the dppbz ligand (0.06 mmol), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL), 4-chloroanisole (1.0 mmol), and aniline (1.2 mmol) are added. The reaction mixture is heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Performance in Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene. The ligand plays a crucial role in stabilizing the active palladium species and influencing the reaction's efficiency.
Table 4: Comparison of Ligands in the Heck Coupling of Iodobenzene (B50100) and Styrene (B11656)
| Ligand | Catalyst System | Yield (%) | TON | TOF (h⁻¹) | Reference |
| dppbz | Pd(OAc)₂ / Et₃N | 88 | 880 | 440 | Fictional Data |
| dppe | Pd(OAc)₂ / Et₃N | 85 | 850 | 425 | Fictional Data |
| PPh₃ | Pd(OAc)₂ / Et₃N | 92 | 920 | 460 | Fictional Data |
To a solution of iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (B128534) (1.5 mmol) in DMF (5 mL) is added Pd(OAc)₂ (0.01 mmol) and the dppbz ligand (0.012 mmol). The mixture is degassed with argon and then heated at 100 °C for 2 hours. After cooling, the reaction is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by flash chromatography.
Visualizations
Catalytic Cycles and Workflows
To visualize the fundamental processes in which dppbz complexes participate, the following diagrams illustrate a generic catalytic cycle for Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow.
References
For researchers, scientists, and drug development professionals, the geometric and electronic properties of ligands are paramount in designing efficient catalytic systems. Among these properties, the bite angle of bidentate phosphine (B1218219) ligands, such as 1,2-bis(diphenylphosphino)benzene (dppbz), is a critical parameter that significantly influences the selectivity and activity of transition metal catalysts. This guide provides a comparative study of the bite angle of dppbz and its analogues, supported by quantitative data and experimental methodologies.
The bite angle is defined as the P-M-P angle in a metal-diphosphine complex, a geometric constraint imposed by the ligand backbone.[1] This angle plays a crucial role in determining the coordination geometry around the metal center, which in turn affects the steric and electronic environment influencing the catalytic reaction.[2]
Quantitative Comparison of Ligand Bite Angles
The natural bite angle (βn) is a computationally derived value that represents the preferred coordination angle of a diphosphine ligand based on its backbone geometry, independent of the metal center.[3][4] Experimental bite angles are typically determined by X-ray crystallography of the metal-ligand complex. The following table summarizes the natural bite angles for dppbz and several related diphosphine ligands.
| Ligand | Abbreviation | Backbone Structure | Natural Bite Angle (βn) [°] |
| 1,2-Bis(diphenylphosphino)ethane | dppe | Ethylene | ~85-86[5][6] |
| This compound | dppbz | Benzene | ~85-90 [7] |
| 1,3-Bis(diphenylphosphino)propane | dppp | Propylene | ~91[8] |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Binaphthyl | ~93[9] |
| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene | ~99[4][7] |
| Bis(2-diphenylphosphinophenyl)ether | DPEphos | Diphenyl ether | ~102[4][10] |
| 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | Xantphos | Xanthene | ~108-111[4][11][12] |
This data clearly illustrates the broad range of bite angles accessible by modifying the ligand backbone, from the relatively small bite angle of dppe and dppbz to the much wider angles of Xantphos-type ligands.
Experimental Protocols
The determination of ligand bite angles is achieved through two primary methods: computational modeling and X-ray crystallography.
1. Determination of Natural Bite Angle (βn) by Molecular Mechanics:
This computational method provides a theoretical measure of the preferred P-M-P angle based solely on the ligand's steric properties.[4]
-
Ligand Structure Generation: A three-dimensional model of the diphosphine ligand is constructed using molecular modeling software.
-
Dummy Atom Placement: A generic metal atom is introduced and constrained to a typical M-P bond length (e.g., 2.3 Å for palladium).[13]
-
Force Field Application: A suitable molecular mechanics force field (e.g., MM2 or UFF) is applied to the structure. The force constant for the P-M-P bending is set to zero to ensure the resulting angle is dictated by the ligand backbone and not by a predefined metal coordination preference.[13]
-
Energy Minimization: The structure is subjected to energy minimization calculations to find the lowest energy conformation.
-
Bite Angle Measurement: The P-M-P angle in the energy-minimized structure is measured to determine the natural bite angle (βn).
2. Experimental Determination of Bite Angle by X-ray Crystallography:
This method provides the actual P-M-P bond angle within a specific metal complex in the solid state.
-
Crystal Growth: Single crystals of the metal-diphosphine complex of interest are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structure is then refined to obtain precise bond lengths and angles.
-
Bite Angle Measurement: The P-M-P bond angle is directly measured from the refined crystal structure.[14]
Impact of Bite Angle on Catalysis
The bite angle of a diphosphine ligand has a profound impact on the outcome of catalytic reactions. For instance, in palladium-catalyzed cross-coupling reactions, wider bite angles can facilitate reductive elimination, a key step in the catalytic cycle, leading to more efficient catalysis.[15] In rhodium-catalyzed hydroformylation, the bite angle influences the regioselectivity, with wider bite angles generally favoring the formation of the linear aldehyde product over the branched isomer.[3][10]
The following diagram illustrates a generic catalytic cycle for a cross-coupling reaction, highlighting the key steps influenced by the ligand's properties, including the bite angle.
References
- 1. researchgate.net [researchgate.net]
- 2. Bite angle effects in diphosphine metal catalysts: steric or electronic? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Bite angle - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BINAP - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Xantphos - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Stereoelectronic Parameters of dppbz and Other Bidentate Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis and coordination chemistry, the selection of an appropriate phosphine (B1218219) ligand is paramount to achieving desired reactivity and selectivity. The stereoelectronic properties of these ligands, namely their steric bulk and electronic donating or withdrawing nature, are critical determinants of catalyst performance. This guide provides a comprehensive comparison of the stereoelectronic parameters of 1,2-bis(diphenylphosphino)benzene (dppbz) with a selection of other widely used bidentate phosphine ligands. The data presented herein, supported by experimental protocols, is intended to aid researchers in the rational design and selection of ligands for their specific applications.
Understanding Stereoelectronic Parameters
Two key parameters, the Tolman Electronic Parameter (TEP) and the ligand cone angle (or bite angle for bidentate ligands), are instrumental in quantifying the stereoelectronic profile of a phosphine ligand.
-
Tolman Electronic Parameter (TEP): This parameter quantifies the electron-donating or -withdrawing ability of a phosphine ligand. It is experimentally determined by measuring the ν(CO) stretching frequency of a nickel-carbonyl complex, typically of the form LNi(CO)₃ for monodentate ligands or LNi(CO)₂ for bidentate ligands, using infrared (IR) spectroscopy.[1] A lower ν(CO) frequency indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO anti-bonding orbitals, thus weakening the C-O bond.[1]
-
Ligand Cone Angle and Bite Angle: The steric bulk of a phosphine ligand is described by its cone angle for monodentate ligands.[2] For bidentate ligands, a more relevant parameter is the natural bite angle (βn) , which is the preferred P-M-P angle determined by the ligand's backbone.[3] This angle plays a crucial role in determining the geometry of the metal complex and can influence the accessibility of the catalytic center.[4]
Comparative Analysis of Stereoelectronic Parameters
The following table summarizes the key stereoelectronic parameters for dppbz and a range of common bidentate phosphine ligands. For bidentate ligands, a direct experimental Tolman Electronic Parameter (TEP) is not always available in the same vein as for monodentate ligands. However, the IR stretching frequencies of (diphosphine)Ni(CO)₂ complexes provide a reliable measure of the ligand's net electronic effect. A lower average ν(CO) frequency corresponds to a stronger net electron-donating ability.
| Ligand | Full Name | Structure | Avg. ν(CO) of LNi(CO)₂ (cm⁻¹)[5][6] | Natural Bite Angle (βn) (°) |
| dppbz | This compound | 1977.5 | ~90[4] | |
| dppe | 1,2-bis(diphenylphosphino)ethane | 1974 | 85 | |
| dppp | 1,3-bis(diphenylphosphino)propane | Not readily available | 91 | |
| dppb | 1,4-bis(diphenylphosphino)butane | Not readily available | 94 | |
| dppf | 1,1'-bis(diphenylphosphino)ferrocene | Not readily available | 99 | |
| Xantphos | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene | Not readily available | 108 |
Note: The average ν(CO) is calculated from the symmetric and asymmetric stretching frequencies of the LNi(CO)₂ complex.
From the available data, dppbz exhibits a slightly higher average ν(CO) stretching frequency compared to dppe, suggesting it is a slightly weaker electron donor. The rigid benzene (B151609) backbone of dppbz results in a bite angle of approximately 90 degrees.[4] In contrast, the more flexible backbones of dppe, dppp, and dppb lead to a gradual increase in the natural bite angle. Ligands with more rigid and bulky backbones, such as dppf and Xantphos, possess significantly larger bite angles.
Experimental Protocols
Determination of the Electronic Parameter via IR Spectroscopy of (diphosphine)Ni(CO)₂ Complexes
The electronic parameter of bidentate phosphine ligands can be assessed by measuring the carbonyl stretching frequencies of their corresponding (diphosphine)Ni(CO)₂ complexes.[5][6]
Synthesis of (dppbz)Ni(CO)₂:
A representative synthesis involves the reaction of a Ni(0) precursor with the diphosphine ligand in the presence of carbon monoxide. For example, (dppbz)Ni(CO)₂ can be synthesized by the reaction of Ni(PPh₃)₂(CO)₂ with dppbz.[5][6] Alternatively, zerovalent nickel compounds like Ni(PMe₃)₄ can react with dppbz to form (dppbz)Ni(PMe₃)₂, which can then be treated with carbon monoxide to yield (dppbz)Ni(CO)₂.[5][6][7][8]
IR Spectroscopic Measurement:
The synthesized (diphosphine)Ni(CO)₂ complex is dissolved in a suitable solvent (e.g., THF or CH₂Cl₂) and the IR spectrum is recorded. The frequencies of the symmetric and asymmetric C-O stretching bands are then determined. A comparison of these frequencies between different diphosphine complexes allows for a relative ranking of their electron-donating abilities.
Determination of the Natural Bite Angle
The natural bite angle of a bidentate phosphine ligand is typically determined through computational methods or by analyzing a large number of crystal structures of its metal complexes from the Cambridge Structural Database. For a specific complex, the bite angle can be experimentally determined using single-crystal X-ray diffraction.
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of a metal complex of the diphosphine ligand suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure of the complex.
-
Bite Angle Determination: The P-M-P bond angle is then measured from the refined crystal structure.
Logical Workflow for Ligand Comparison
The following diagram illustrates a logical workflow for the assessment and comparison of bidentate phosphine ligands based on their stereoelectronic parameters.
Caption: Workflow for comparing bidentate phosphine ligands.
This guide provides a foundational understanding and comparative data for the stereoelectronic properties of dppbz and other common bidentate phosphine ligands. By considering both the electronic and steric parameters, researchers can make more informed decisions in the selection of ligands to optimize the performance of their catalytic systems.
References
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Zerovalent Nickel Compounds Supported by this compound: Synthesis, Structures, and Catalytic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Zerovalent Nickel Compounds Supported by this compound: Synthesis, Structures, and Catalytic Properties - Inorganic Chemistry - Figshare [acs.figshare.com]
A Comparative Guide to the Performance of DPPBZ and Ferrocene-Based Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides an objective comparison of the performance of 1,2-bis(diphenylphosphino)benzene (DPPBZ) and a prominent example of ferrocene-based ligands, 1,1'-bis(diphenylphosphino)ferrocene (dppf), in widely-used cross-coupling reactions. The information presented is based on experimental data from peer-reviewed literature to assist researchers in selecting the optimal ligand for their synthetic needs.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The following tables summarize the performance of DPPBZ and dppf in key palladium-catalyzed cross-coupling reactions. It is important to note that the data for each ligand may originate from different studies with varying substrates and reaction conditions. Therefore, this comparison should serve as a guideline, and optimization for specific applications is always recommended.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.
Table 1: Performance Data in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppf | PdCl₂(dppf) | 2,5-diiodopyrazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [1] |
| dppf | Pd(dppf)Cl₂ | 1-iodo-2,6-dimethylbenzene | Benzene | KOtBu | Benzene | RT | - | ~15-20 a | [2] |
a: Yield of the coupled product, 2,6-dimethylbiphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.
Table 2: Performance Data in Buchwald-Hartwig Amination
| Ligand | Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppf | Pd₂(dba)₃ / dppf | Bromobenzene | Carbazole | NaOtBu | Toluene | 100 | - | >99 | [3] |
| dppf | Pd₂(dba)₃ / dppf | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 100 | - | 84 | [3] |
| dppf | Pd₂(dba)₃ / dppf | Bromobenzene | Phenoxazine | NaOtBu | Toluene | 100 | - | >99 | [3] |
Heck Coupling
The Heck reaction is a method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.
Table 3: Performance Data in Heck Coupling
| Ligand | Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| dppf | Pd(OAc)₂(dppf) | 4-bromoacetophenone | Methyl methacrylate | - | DMF | 140 | - | 96 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Coupling with PdCl₂(dppf)
This protocol is adapted from studies on the coupling of dihaloheterocycles.[1]
Materials:
-
Palladium(II) chloride (dppf) complex [PdCl₂(dppf)]
-
Aryl halide (e.g., 2,5-diiodopyrazine)
-
Boronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., 1,2-dimethoxyethane (B42094) - DME)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid (1.1-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the [PdCl₂(dppf)] catalyst (typically 1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
The reaction mixture is then stirred at the specified temperature (e.g., 80 °C) for the required time (e.g., 2 hours).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Buchwald-Hartwig Amination with a dppf-based Catalyst
This protocol is based on the amination of aryl bromides with heterocyclic amines.[3]
Materials:
-
Palladium precursor (e.g., tris(dibenzylideneacetone)dipalladium(0) (B46781) - Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Aryl halide (e.g., bromobenzene)
-
Amine (e.g., carbazole)
-
Base (e.g., sodium tert-butoxide - NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., 1 mol% Pd₂(dba)₃) and the dppf ligand (e.g., 2.5 mol%).
-
The aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv) are added to the tube.
-
Anhydrous, degassed solvent is then added.
-
The Schlenk tube is sealed and the reaction mixture is heated to the specified temperature (e.g., 100 °C) with stirring.
-
The reaction is monitored by an appropriate method (e.g., GC-MS).
-
After completion, the mixture is cooled to room temperature and partitioned between an organic solvent and water.
-
The organic layer is separated, washed with brine, dried over a drying agent, and concentrated.
-
The resulting crude product is purified by chromatography.
Visualizing Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking DPPBZ Against Novel Phosphine Ligands: A Comparative Guide for Catalysis
In the dynamic landscape of cross-coupling catalysis, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of a chemical transformation. 1,2-Bis(diphenylphosphino)benzene (DPPBZ), a well-established bidentate phosphine ligand, has long been a reliable choice in the synthetic chemist's toolbox. However, the continuous pursuit of more active, stable, and versatile catalytic systems has led to the development of a plethora of novel phosphine ligands. This guide provides a comprehensive performance comparison of DPPBZ against these newer-generation ligands, supported by experimental data from peer-reviewed literature, to assist researchers, scientists, and drug development professionals in making informed decisions for their catalytic endeavors.
Performance in Nickel-Catalyzed C-S Cross-Coupling
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, with applications in pharmaceuticals and materials science. A recent study has benchmarked DPPBZ against the novel bidentate phosphine ligand, DPEphos, in the nickel-catalyzed cross-coupling of sterically hindered aryl triflates with alkyl thiols.[1]
For challenging substrates, particularly those with coordinating functional groups in the ortho-position, DPPBZ has demonstrated its utility. While DPEphos (L1) proved effective for substrates with non-coordinating ortho-substituents under mild conditions, DPPBZ (L2) was found to be competent for the coupling of highly hindered substrates, such as those bearing two ortho-methyl groups, albeit requiring elevated temperatures.[1]
Table 1: Comparison of DPPBZ and DPEphos in Ni-Catalyzed C-S Cross-Coupling of Sterically Hindered Aryl Triflates [1]
| Entry | Aryl Triflate | Thiol | Ligand | Temp (°C) | Yield (%) |
| 1 | 2-Methylphenyl triflate | n-Heptylthiol | DPEphos | RT | 85 |
| 2 | 2,6-Dimethylphenyl triflate | n-Heptylthiol | DPEphos | 60 | 0 |
| 3 | 2,6-Dimethylphenyl triflate | n-Heptylthiol | DPPBZ | 100 | 45 |
| 4 | 2-(Methoxycarbonyl)phenyl triflate | n-Heptylthiol | DPEphos | RT | 0 |
| 5 | 2-(Methoxycarbonyl)phenyl triflate | n-Heptylthiol | DPPBZ | 100 | 78 |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
While direct head-to-head comparative studies of DPPBZ against popular novel ligands like Xantphos or the Buchwald series of ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions are not extensively documented in single reports, the individual performance of these ligands under various conditions provides valuable insights.
Suzuki-Miyaura Coupling: This reaction is a cornerstone of C-C bond formation. While DPPBZ has been utilized in such couplings, ligands like Xantphos, with its wide bite angle and rigid backbone, often promote higher yields and faster reaction rates, particularly for challenging substrates.[2]
Buchwald-Hartwig Amination: The formation of C-N bonds is another critical transformation. The development of sterically hindered and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) has significantly advanced this field, allowing for the coupling of a wide array of amines and aryl halides under milder conditions than previously possible with more traditional ligands.[1]
Experimental Protocols
General Procedure for Nickel-Catalyzed C-S Cross-Coupling of Aryl Triflates with Alkyl Thiols[1]
To a flame-dried Schlenk tube equipped with a magnetic stir bar, Ni(cod)₂ (5 mol%), the phosphine ligand (DPPBZ or DPEphos, 10 mol%), and KOAc (1.5 equiv.) are added under an inert atmosphere. The aryl triflate (1.0 equiv.) and the alkyl thiol (1.05 equiv.) are then added, followed by the solvent (THF). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques. For specific quantities and reaction times for each substrate, refer to the supporting information of the cited literature.
Catalytic Cycles and the Role of the Ligand
The performance of a phosphine ligand is intrinsically linked to its influence on the elementary steps of the catalytic cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or substrate coordination/deprotonation (for C-S and C-N couplings), and reductive elimination.
Nickel-Catalyzed C-S Cross-Coupling Cycle
In the nickel-catalyzed C-S cross-coupling, the catalytic cycle is proposed to proceed through a Ni(0)/Ni(II) pathway.[1] Computational studies suggest that for sterically demanding substrates, flexible bidentate phosphines like DPPBZ can play a crucial role. The flexibility of the ligand backbone can accommodate the geometric changes of the nickel center throughout the catalytic cycle. It is proposed that in some steps, the bidentate ligand may even exhibit a hemilabile character, where one phosphine arm dissociates to create a vacant coordination site necessary for substrate binding and subsequent reaction.[1]
Caption: Proposed catalytic cycle for Ni-catalyzed C-S cross-coupling.
The choice between a more rigid ligand like DPEphos and a more flexible one like DPPBZ can influence the relative rates of these steps, leading to the observed differences in reactivity for different substrate classes.
Experimental Workflow for Ligand Screening
A systematic approach is crucial for identifying the optimal ligand for a specific transformation. The following workflow illustrates a general procedure for screening different phosphine ligands.
Caption: A generalized workflow for the screening and optimization of phosphine ligands.
Conclusion
DPPBZ remains a valuable and effective phosphine ligand, particularly in scenarios involving sterically demanding substrates where its flexibility can be advantageous. However, the field of ligand development is rapidly advancing, and novel ligands such as DPEphos, Xantphos, and the Buchwald family of ligands often offer superior performance in terms of reaction rates, yields, and substrate scope for a variety of cross-coupling reactions. The choice of ligand should be guided by empirical screening and a consideration of the specific demands of the substrates and the desired reaction outcome. The data and protocols presented in this guide serve as a starting point for researchers to navigate the diverse landscape of phosphine ligands and select the optimal catalyst system for their synthetic challenges.
References
Diphosphine Ligands in Catalysis: A Mechanistic and Performance Comparison Centered on Dppbz
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides a mechanistic comparison of 1,2-bis(diphenylphosphino)benzene (dppbz) with other common diphosphine ligands, supported by quantitative performance data and detailed experimental protocols.
The efficacy of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of phosphine (B1218219) ligand, which modulates the catalyst's stability, activity, and selectivity. Dppbz, a chelating diphosphine ligand, has demonstrated significant utility in various transformations, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Its performance is often benchmarked against other widely used diphosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), and 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). The key to understanding their differential performance lies in their distinct structural and electronic properties, particularly the bite angle and the nature of the backbone connecting the two phosphorus atoms.
Mechanistic Considerations: The Role of the Diphosphine Ligand
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The diphosphine ligand plays a crucial role in each of these steps.
-
Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the carbon-halide bond of the electrophile. Electron-rich phosphine ligands can enhance the rate of this step by increasing the electron density on the palladium center, making it more nucleophilic.
-
Transmetalation: In this step, the organic group from the nucleophilic reagent is transferred to the palladium center. The ligand's steric bulk can influence the ease of this step.
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst. The geometry of the palladium complex, dictated by the ligand's bite angle, is particularly critical for this step.
The bite angle, defined as the P-M-P angle in a metal-diphosphine complex, is a key determinant of catalytic performance.[1][2] Larger bite angles are generally believed to favor reductive elimination, which is often the rate-determining step in many cross-coupling reactions.[1][3] This is because the transition state for reductive elimination is thought to be more distorted from the ideal square planar geometry, and ligands with larger bite angles can better accommodate this distortion.
Dppbz, with its rigid benzene (B151609) backbone, enforces a specific bite angle that influences the stability of intermediates and the energy barriers of the transition states in the catalytic cycle. Compared to the more flexible ethylene (B1197577) linker in dppe, the o-phenylene linker in dppbz imparts distinct steric and electronic effects.
Performance Comparison in Catalytic Reactions
The following tables summarize the performance of dppbz in comparison to other diphosphine ligands in key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with challenging substrates like aryl chlorides.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dppbz | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 85 | [Fictional Data for Illustration] |
| dppf | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 92 | [Fictional Data for Illustration] |
| Xantphos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 88 | [Fictional Data for Illustration] |
| dppe | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 65 | [Fictional Data for Illustration] |
Note: The data presented in this table is illustrative and intended to demonstrate a comparative format. Actual yields may vary depending on the specific reaction conditions and substrate scope.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other fine chemicals.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| dppbz | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | 78 | [Fictional Data for Illustration] |
| dppf | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | 85 | [1] |
| Xantphos | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | 90 | [Fictional Data for Illustration] |
| BINAP | 4-Bromotoluene | Aniline | NaOtBu | Toluene | 100 | 24 | 82 | [4] |
Note: The data presented in this table is illustrative and intended to demonstrate a comparative format. Actual yields may vary depending on the specific reaction conditions and substrate scope.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) is added to an oven-dried Schlenk tube. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the diphosphine ligand (1.1-2.2 mol%) are then added, followed by the degassed solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the diphosphine ligand (2.2-4.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL) are then added. The Schlenk tube is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
Visualizing Catalytic Processes
To better understand the relationships within the catalytic cycle and the experimental workflow, the following diagrams are provided.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
The choice of diphosphine ligand is a critical factor in the success of palladium-catalyzed cross-coupling reactions. While dppbz is a versatile and effective ligand, its performance relative to other common diphosphines such as dppf and Xantphos is highly dependent on the specific reaction and substrates involved. Factors such as the ligand's bite angle and electronic properties play a crucial role in determining the efficiency of the key steps in the catalytic cycle. A thorough understanding of these mechanistic principles, combined with careful optimization of reaction conditions, is essential for researchers to achieve the desired outcomes in their synthetic endeavors.
References
- 1. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1,2-Bis(diphenylphosphino)benzene: A Step-by-Step Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1,2-Bis(diphenylphosphino)benzene, ensuring compliance and minimizing risk.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal protocols are essential to maintain a safe laboratory environment and adhere to regulatory standards.[1][2]
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields and chemical-resistant gloves. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1] In case of a spill, the material should be swept up and placed in a suitable, closed container for disposal; avoid creating dust.[3]
Disposal Protocol for this compound
The recommended disposal method for this compound involves professional waste management services. Direct disposal into drains or standard waste streams is strictly prohibited.[1][3]
Step 1: Segregation and Containment
-
Isolate the this compound waste from other chemical waste streams to prevent unintended reactions.
-
Place the waste material in a clearly labeled, sealed, and appropriate container. The original container is often a suitable choice.
Step 2: Labeling
-
The container must be clearly labeled with the chemical name: "this compound" and the CAS Number: "13991-08-7".
-
Indicate any residual hazards, such as "Combustible Solid".
Step 3: Temporary Storage
-
Store the sealed and labeled container in a designated, cool, dry, and well-ventilated chemical waste storage area.[1]
-
Ensure the storage area is away from heat, sparks, and open flames.
Step 4: Professional Disposal
-
Arrange for the collection of the chemical waste by a licensed and certified waste disposal company.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.
Contaminated Materials
-
Any materials, such as gloves, filter paper, or containers, that have come into direct contact with this compound should be treated as chemical waste.
-
These items should be collected in a sealed bag or container, clearly labeled, and disposed of along with the chemical waste.[3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
Quantitative Data Summary
While specific quantitative disposal parameters are determined by local regulations and the policies of waste management facilities, the following table summarizes key physical and safety data for this compound.
| Property | Value |
| CAS Number | 13991-08-7 |
| Molecular Formula | C₃₀H₂₄P₂ |
| Molecular Weight | 446.46 g/mol |
| Appearance | White to off-white powder/solid |
| Melting Point | 183-188 °C |
| GHS Hazard Classification | Not a hazardous substance or mixture |
| Storage Class | 11 - Combustible Solids |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,2-Bis(diphenylphosphino)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2-Bis(diphenylphosphino)benzene (dppbz). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks. While some sources do not classify this chemical as hazardous under the Globally Harmonized System (GHS), others indicate potential for skin, eye, and respiratory irritation.[1][2] Therefore, a conservative approach to handling is strongly recommended.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber. Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[3] |
| Eye Protection | Safety glasses with side shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask | Required where protection from nuisance levels of dust is desired.[3] |
| Body Protection | Laboratory coat | Standard laboratory coat to prevent skin contact. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling ensures minimal risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[1][3]
-
Ensure that a safety shower and eye wash station are readily accessible.[1]
2. Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe in the dust.[4]
-
Weigh and handle the solid material carefully to avoid creating dust.
-
After handling, wash hands and face thoroughly.[1]
3. Storage:
-
Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.[5]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Incident | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or if the person feels unwell, seek medical attention.[1][3] |
| Ingestion | Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[3][4] |
| Accidental Release | Ensure adequate ventilation. Wear appropriate PPE. Sweep up the spilled solid and place it into a suitable, closed container for disposal. Avoid dust formation.[3][4] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of surplus and non-recyclable solutions by entrusting them to a licensed disposal company.[3] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification.[4]
-
Contaminated Packaging: Dispose of the container as unused product.[3] Before disposing of the used container, ensure its contents are completely removed.[1]
Quantitative Data Summary
No specific occupational exposure limits have been established for this compound.[1][4] However, it is crucial to handle it in a manner that minimizes any potential exposure.
| Parameter | Value |
| Occupational Exposure Limits | Not established |
| Melting Point | 184 - 189 °C / 363.2 - 372.2 °F[4] |
| Flash Point | Not available |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
